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  • Product: 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid
  • CAS: 1042414-89-0

Core Science & Biosynthesis

Foundational

1-(4-Fluorobenzyl)azetidine-2-carboxylic acid chemical structure

An In-depth Technical Guide to 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid: Structure, Synthesis, and Significance Abstract This technical guide provides a comprehensive analysis of the chemical structure, properties,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid: Structure, Synthesis, and Significance

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid. This molecule is a synthetically important derivative of azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid. The guide deconstructs the molecule into its two primary components: the azetidine-2-carboxylic acid scaffold and the 1-(4-Fluorobenzyl) substituent. We will explore the unique chemical and biological characteristics conferred by the strained four-membered ring and the strategic role of the fluorobenzyl moiety in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's design, synthesis, characterization, and potential applications in modern drug discovery.

Introduction

In the landscape of medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is paramount. 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid emerges as a molecule of significant interest, integrating two key structural motifs valued in drug design. The core of the molecule is L-azetidine-2-carboxylic acid, a cyclic amino acid found in nature in plants like the lily of the valley.[1] It serves as a conformationally restricted analog of L-proline, a feature that chemists exploit to impart rigidity to peptides or to probe proline-binding sites in enzymes.[2][3]

The substituent at the nitrogen atom, a 4-fluorobenzyl group, is a classic example of strategic bioisosteric modification. The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[4][5][6] This guide will dissect the chemical architecture of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid, elucidating the rationale behind its design and providing a technical framework for its synthesis and analysis.

Part 1: The Azetidine-2-Carboxylic Acid Scaffold

Structure and Stereochemistry

The foundational scaffold of the title compound is azetidine-2-carboxylic acid. This structure is characterized by a four-membered, nitrogen-containing heterocycle (the azetidine ring) with a carboxylic acid group appended to the carbon adjacent to the nitrogen (the 2-position).

  • Azetidine Ring: This four-membered ring is notable for its significant ring strain.[7] This strain renders the ring conformationally rigid compared to its five-membered counterpart, pyrrolidine (the core of proline). This rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Carboxylic Acid Group: The carboxyl moiety at the C2 position defines the molecule as an amino acid analog. This group is ionizable and can participate in crucial hydrogen bonding and ionic interactions with biological receptors.

  • Stereochemistry: The C2 carbon is a chiral center. The naturally occurring enantiomer is typically the L-form, which has an (S)-configuration. This stereoisomer is a direct structural mimic of L-proline.[2][8] For the remainder of this guide, we will assume the (S)-stereochemistry unless otherwise noted, as it is the most relevant form for biological applications.

Chemical Properties and Reactivity

The unique structure of the azetidine scaffold dictates its chemical behavior. The secondary amine within the ring is nucleophilic and serves as the attachment point for the fluorobenzyl group. The carboxylic acid proton is acidic, with a pKa value that allows it to exist as a carboxylate anion at physiological pH. The inherent ring strain can also make the azetidine ring susceptible to ring-opening reactions under certain conditions, a reactivity pathway that can be exploited in synthesis.[7]

Biological Significance of the Scaffold

L-Azetidine-2-carboxylic acid is a potent proline analog.[2] It can be recognized by prolyl-tRNA synthetase and subsequently misincorporated into proteins in place of proline.[3][9] This substitution can disrupt protein structure and function, leading to toxic effects, a property that makes it a natural defense compound for certain plants.[1][10] In medicinal chemistry, this scaffold is not used for its toxicity but rather as a valuable building block.[8][11][12] Its constrained geometry is used to create peptidomimetics with defined secondary structures and to design inhibitors that lock into the active sites of enzymes. The azetidine motif is found in several approved drugs, where it enhances properties like metabolic stability and receptor selectivity.[7]

Part 2: The 1-(4-Fluorobenzyl) Substituent

The functionalization of the azetidine nitrogen with a 4-fluorobenzyl group is a deliberate design choice aimed at conferring specific, advantageous properties to the parent scaffold.

The Benzyl Group

The benzyl moiety, consisting of a phenyl ring linked by a methylene (-CH₂-) group, introduces a significant hydrophobic and aromatic character to the molecule. This can facilitate entry into lipophilic environments, such as crossing cell membranes, and allows for potential π-π stacking or hydrophobic interactions with protein targets.

The Strategic Importance of Fluorine Substitution

The placement of a fluorine atom at the para- (4-) position of the benzyl ring is a key modification with multiple well-understood benefits in drug design.[5][6][13]

  • Metabolic Blocking: The para-position of a phenyl ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes, a primary route of drug metabolism and clearance. The strong carbon-fluorine bond is highly resistant to cleavage, effectively "blocking" this metabolic soft spot.[4][6][14] This can significantly increase the molecule's in vivo half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine is the most electronegative element and can act as a weak hydrogen bond acceptor.[5] More significantly, the C-F bond possesses a strong dipole moment. This can lead to favorable dipole-dipole or multipolar interactions with the protein target, enhancing binding affinity.[4][14]

  • Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the aromatic ring, which can improve a compound's ability to cross biological membranes.[4][13] It also influences the acidity (pKa) of nearby functional groups by induction, which can be fine-tuned to optimize target engagement or solubility.

Part 3: Synthesis and Spectroscopic Analysis

General Synthetic Strategy

The synthesis of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid is conceptually straightforward. The most common approach is the N-alkylation of an ester-protected azetidine-2-carboxylic acid with a suitable 4-fluorobenzyl electrophile, such as 4-fluorobenzyl bromide or chloride. This is followed by the deprotection of the carboxylic acid.

  • Step 1: Protection of the Carboxylic Acid. (S)-Azetidine-2-carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent self-reaction and improve solubility in organic solvents. A common method involves reacting the starting material with thionyl chloride in methanol or ethanol at 0°C to reflux.

  • Step 2: N-Alkylation. The resulting azetidine-2-carboxylate ester hydrochloride is dissolved in a suitable solvent like acetonitrile or DMF. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is added to neutralize the hydrochloride and deprotonate the secondary amine. 4-Fluorobenzyl bromide is then added, and the reaction is stirred, often with gentle heating (e.g., 50-60°C), until completion (monitored by TLC or LC-MS).[15]

  • Step 3: Deprotection (Saponification). The crude product from Step 2 is then subjected to hydrolysis to cleave the ester and yield the final carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base like lithium hydroxide or sodium hydroxide in a solvent mixture such as THF/water.

  • Step 4: Purification. After acidification of the reaction mixture to protonate the carboxylic acid, the final product can be extracted with an organic solvent or purified by crystallization or column chromatography to yield 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid as a solid.

Synthetic Workflow Diagram

G A (S)-Azetidine- 2-carboxylic acid B (S)-Methyl azetidine- 2-carboxylate HCl A->B  SOCl₂, MeOH (Esterification) C Methyl 1-(4-fluorobenzyl)azetidine- 2-carboxylate B->C  4-Fluorobenzyl bromide, K₂CO₃, ACN (N-Alkylation) D 1-(4-Fluorobenzyl)azetidine- 2-carboxylic acid C->D  LiOH, H₂O/THF (Saponification)

Caption: Synthetic workflow for 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The following table summarizes the expected data.

Technique Expected Observations
¹H NMR ~10-12 ppm: Broad singlet, 1H (COOH, exchangeable with D₂O).[16] ~7.3-7.4 ppm: Doublet of doublets (or triplet-like), 2H (aromatic protons ortho to fluorine). ~7.0-7.1 ppm: Doublet of doublets (or triplet-like), 2H (aromatic protons meta to fluorine). ~4.0-4.2 ppm: AB quartet or singlet, 2H (benzylic -CH₂-). ~4.0-4.5 ppm: Multiplet, 1H (azetidine C2-H). ~3.5-4.0 ppm: Multiplets, 2H (azetidine C4-H₂). ~2.2-2.8 ppm: Multiplets, 2H (azetidine C3-H₂).
¹³C NMR ~170-180 ppm: Carbonyl carbon (C=O).[16][17] ~162 ppm: Aromatic C-F (doublet, ¹JCF ≈ 245 Hz). ~130-135 ppm: Aromatic C-H (doublet, ²JCF ≈ 8 Hz). ~125-130 ppm: Aromatic quaternary carbon. ~115 ppm: Aromatic C-H (doublet, ³JCF ≈ 21 Hz). ~60-65 ppm: Benzylic carbon (-CH₂-). ~55-65 ppm: Azetidine C2 and C4 carbons. ~20-30 ppm: Azetidine C3 carbon.
IR (Infrared) ~2500-3300 cm⁻¹: Very broad O-H stretch (carboxylic acid dimer).[16] ~1710 cm⁻¹: Strong C=O stretch (carbonyl).[16] ~1600, 1510 cm⁻¹: C=C stretches (aromatic ring). ~1220 cm⁻¹: Strong C-F stretch.
MS (Mass Spec) Expected [M+H]⁺: Calculated for C₁₁H₁₂FNO₂.

Part 4: Applications and Future Directions

Role in Drug Discovery

1-(4-Fluorobenzyl)azetidine-2-carboxylic acid is not typically an active pharmaceutical ingredient itself but rather a sophisticated building block for the synthesis of more complex drug candidates.[11]

  • Constrained Peptidomimetics: It can be incorporated into peptide sequences to induce specific turns or kinks, stabilizing secondary structures and enhancing binding to protein targets.[12]

  • Scaffold for Small Molecule Synthesis: The carboxylic acid and the azetidine ring provide two distinct points for further chemical modification, allowing for the rapid generation of libraries of diverse compounds for high-throughput screening.[18] The fluorobenzyl group provides a metabolically stable anchor with favorable interaction properties.[7]

Potential Therapeutic Areas

Given the prevalence of azetidine-containing molecules and fluorinated compounds in modern pharmaceuticals, derivatives of this building block could be explored in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, where target-specific, metabolically robust inhibitors are required.[7][8]

Safety and Handling

As a laboratory chemical, 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[19][20][21]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[19][22] Wash hands thoroughly after handling.[23]

  • Storage: Keep the container tightly closed and store in a cool, dry place.[19][20]

While a specific safety data sheet (SDS) for this exact compound may not be widely available, the precautions should be similar to those for other N-substituted amino acids and fluorinated aromatic compounds. Always consult the supplier-specific SDS before use.

References

  • Datsenko, O., Baziievskyi, A., Sadkova, I., et al. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. (2026, February 27). Industry News.
  • L-Azetidine-2-carboxylic acid | Proline Analog. MedChemExpress.
  • Safety Data Sheet: L-Azetidine-2-carboxylic acid. Generic SDS Provider.
  • Azetidine-2-carboxylic acid. From Lily of the Valley to Key Pharmaceuticals. A Jubilee Review. (2009, February 18). Taylor & Francis.
  • L-Azetidine-2-carboxylic acid – Chem-Impex.
  • SAFETY DATA SHEET: (S)-(-)-Azetidine-2-carboxylic acid. (2025, December 21). Fisher Scientific.
  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia, The Free Encyclopedia.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 05). PubMed.
  • SAFETY DATA SHEET: Azetidine-3-carboxylic Acid. (2024, December 06). TCI Chemicals.
  • Material Safety Data Sheet: 1-Boc-(S)-azetidine-2-carboxylic acid. Pi Chemicals.
  • SAFETY DATA SHEET: (S)-N-FMOC-Azetidine-2-carboxylic acid. (2023, September 29). Fisher Scientific.
  • Fluorobenzyl Chloride Series. Sparrow Chemical.
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. (2018, December 19). HETEROCYCLES.
  • The role of fluorine in medicinal chemistry. (2007, October 15). PubMed.
  • Azetidine-2-carboxylic acid | CAS 2517-04-6. Selleck Chemicals.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 04). PMC - NIH.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • The role of fluorine in medicinal chemistry. (2008, October 04). Taylor & Francis.
  • A facile new synthesis of dl‐azetidine‐2‐carboxylic acid. (1969, June 1). Semantic Scholar.
  • Research advances in L-azetidine-2-carboxylic acid. Journal Name.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, December 15). Technical University of Munich.
  • 2-Azetidinecarboxylic acid, (+)- | C4H7NO2 | CID 637601. PubChem - NIH.
  • AZETIDINE-2-CARBOXYLIC ACID(2517-04-6) IR Spectrum. ChemicalBook.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
  • Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem - NIH.
  • Azetidine-2-carboxylic acid | CAS#:2517-04-6. (2025, August 25). Chemsrc.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. ThermoFisher.

Sources

Exploratory

N-(4-Fluorobenzyl)azetidine-2-carboxylic acid: A Conformationally Constrained Scaffold for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally restricted scaffolds is a primary driver for improving clinical success rates. N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally restricted scaffolds is a primary driver for improving clinical success rates. N-(4-Fluorobenzyl)azetidine-2-carboxylic acid (CAS: 1042414-89-0) represents a highly specialized, non-natural amino acid building block designed precisely for this paradigm. By merging the extreme ring strain of the azetidine core with the metabolic resilience of a para-fluorinated benzyl group, this molecule serves as a premium scaffold for synthesizing peptidomimetics, small-molecule inhibitors, and targeted therapeutics[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, structural causality, and validated synthetic workflows associated with this compound, providing a comprehensive blueprint for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of N-(4-Fluorobenzyl)azetidine-2-carboxylic acid stems from its unique physicochemical metrics. The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol[2]. This strain forces the molecule into a rigid conformation, drastically altering the exit vectors of attached functional groups compared to its five-membered homolog, proline[3].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-(4-fluorobenzyl)azetidine-2-carboxylic acid
CAS Registry Number 1042414-89-0[4]
Molecular Formula C11H12FNO2[5]
Molecular Weight 209.22 g/mol [4]
Ring Strain (Azetidine) ~25.4 kcal/mol[2]
Typical Physical State Solid (Powder)
Primary Application Scaffold hopping, peptidomimetic synthesis, PROTAC linkers[1]

Mechanistic Rationale: The "Why" Behind the Structure

Expertise in drug design requires understanding the causality behind structural choices. Every moiety in CAS 1042414-89-0 serves a distinct pharmacological purpose:

  • The Azetidine-2-Carboxylic Acid Core: Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid[3]. In synthetic drug discovery, it acts as a rigidified proline bioisostere. The four-membered ring restricts the

    
     and 
    
    
    
    dihedral angles of the resulting peptide backbone, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity.
  • The N-Benzyl Modification: Alkylating the azetidine nitrogen introduces a lipophilic vector that enhances passive membrane permeability, a critical factor for intracellular targets or blood-brain barrier (BBB) penetration.

  • The Para-Fluoro Substitution: The addition of the highly electronegative fluorine atom at the para-position of the benzyl ring is a classical, yet highly effective, metabolic shield. Cytochrome P450 (CYP450) enzymes frequently oxidize unsubstituted benzyl rings at the para-position to form phenols, leading to rapid phase II clearance. The strong C-F bond blocks this metabolic liability, significantly increasing the compound's half-life in vivo.

ScaffoldHopping Proline L-Proline (Pyrrolidine Core) Azetidine Azetidine-2-carboxylic acid (Ring Contraction: Strain ~25.4 kcal/mol) Proline->Azetidine Conformational Restriction Benzylation N-Alkylation (Lipophilicity Enhancement) Azetidine->Benzylation N-1 Functionalization Fluorination Para-Fluorination (Metabolic Blocking) Benzylation->Fluorination CYP450 Protection Target N-(4-Fluorobenzyl)azetidine-2-carboxylic acid CAS: 1042414-89-0 Fluorination->Target Final Scaffold

Logical progression of scaffold hopping from L-proline to the target fluorinated azetidine.

Self-Validating Experimental Protocols

When incorporating N-(4-Fluorobenzyl)azetidine-2-carboxylic acid into a larger molecular framework (e.g., coupling to a primary amine to form an amide), the steric hindrance of the tertiary amine adjacent to the carboxylic acid must be managed. The following is a self-validating, step-by-step protocol for high-efficiency amide coupling.

Protocol: Amide Coupling via HATU Activation

Causality Note: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the sterically encumbered environment of the azetidine


-carbon requires a highly reactive coupling reagent to prevent epimerization and ensure complete conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(4-Fluorobenzyl)azetidine-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Reasoning: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acid salts from the amine partner.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the reaction mixture at 25°C for 15 minutes. Validation Check: A color change (often to a faint yellow) indicates the formation of the active OAt ester.

  • Coupling: Add the target primary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction at 25°C for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the mass of the starting azetidine acid (

    
     210.1[M+H]+) is depleted by >95%, and the product mass is dominant.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na2SO4.

  • Final Validation: Purify via flash chromatography and validate the structural integrity using 1H-NMR (specifically looking for the characteristic multiplet of the highly strained azetidine protons between 2.0-4.0 ppm) and HRMS.

SyntheticWorkflow Start N-(4-Fluorobenzyl)azetidine-2-carboxylic acid (1.0 eq) Reagents HATU (1.2 eq), DIPEA (3.0 eq) in DMF (0.1 M) Start->Reagents Activation Active Ester Formation (Stir 15 min, 25°C) Reagents->Activation Coupling Amide Bond Formation (Stir 2-4 hrs, 25°C) Activation->Coupling Amine Primary Amine / Peptide (1.1 eq) Amine->Coupling Validation LC-MS & NMR Validation (Self-Validating Step) Coupling->Validation >95% Conversion

Step-by-step synthetic workflow for the amide coupling of the azetidine derivative.

Conclusion

The integration of azetidine rings into modern pharmacophores is no longer a niche strategy but a proven method for optimizing drug properties. At least seven approved drugs currently contain an azetidine residue[1]. N-(4-Fluorobenzyl)azetidine-2-carboxylic acid (CAS: 1042414-89-0) perfectly encapsulates this design philosophy. By mastering the synthetic handling of its strained ring system and leveraging the pharmacokinetic benefits of its fluorobenzyl moiety, researchers can rapidly advance high-quality lead compounds through the preclinical pipeline.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: MDPI URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

Sources

Foundational

Properties of N-substituted azetidine-2-carboxylic acid derivatives

An In-depth Technical Guide to the Properties of N-Substituted Azetidine-2-Carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine ring, a four-membered saturate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Properties of N-Substituted Azetidine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to impart favorable pharmacokinetic profiles have led to its incorporation into several approved drugs. This guide provides a comprehensive technical overview of N-substituted azetidine-2-carboxylic acid derivatives, a class of compounds that combines the desirable features of the azetidine core with the versatility of N-substitution. We will delve into the synthesis, physicochemical properties, conformational analysis, and diverse biological activities of these molecules, offering insights into their design and application in drug discovery. This document is intended to be a valuable resource for researchers and scientists working at the forefront of pharmaceutical development.

The Azetidine-2-Carboxylic Acid Scaffold: A Constrained Proline Analogue

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid that serves as a structural analogue of proline, with the key difference being the four-membered ring of azetidine compared to the five-membered ring of proline.[1] This seemingly subtle change in ring size has profound implications for the molecule's conformational preferences and biological activity. Found naturally in plants like lily of the valley (Convallaria majalis) and sugar beets (Beta vulgaris), Aze can be mistakenly incorporated into proteins in place of proline.[1][2][3] This misincorporation can lead to protein misfolding, the induction of endoplasmic reticulum (ER) stress, and a range of toxic effects.[2][4][5]

The inherent ring strain of the azetidine nucleus, which is intermediate between that of aziridines and pyrrolidines, governs its chemical reactivity and provides a unique conformational rigidity.[6] In the context of drug design, the azetidine moiety is increasingly utilized to fine-tune the physicochemical and conformational properties of bioactive molecules, often leading to improved metabolic stability and pharmacokinetic profiles.[7][8]

The nitrogen atom of the azetidine ring presents a convenient handle for chemical modification. N-substitution allows for the introduction of a wide array of functional groups, enabling the modulation of a molecule's steric and electronic properties, lipophilicity, and biological target interactions. This strategic modification can also mitigate the toxicity associated with the parent azetidine-2-carboxylic acid by preventing its recognition by prolyl-tRNA synthetase and subsequent misincorporation into proteins.

Synthetic Strategies for N-Substituted Azetidine-2-Carboxylic Acid Derivatives

The synthesis of N-substituted azetidine-2-carboxylic acid derivatives typically involves two key stages: the construction of the azetidine-2-carboxylic acid core and the subsequent N-functionalization.

Synthesis of the Azetidine-2-Carboxylic Acid Core

Several synthetic routes to the azetidine-2-carboxylic acid scaffold have been developed, often starting from readily available chiral precursors.

  • From L-Aspartic Acid: A multi-step synthesis starting from L-aspartic acid can produce multigram quantities of L-azetidine-2-carboxylic acid without the need for column chromatography, making it suitable for large-scale production.[9]

  • From 2-Pyrrolidinone: Derivatives of 2-pyrrolidinone can be converted to 3-bromo-2-alkoxy-1-pyrroline, which upon hydrolysis and cyclization yields (±)-azetidine-2-carboxylic acid.

  • From γ-Aminobutyric Acid (GABA): An early synthesis involved the α-bromination of GABA followed by ring closure to give a small yield of optically inactive azetidine-2-carboxylic acid.[1]

  • Asymmetric Synthesis: Enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues can be prepared via asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime.[10]

N-Functionalization

Once the azetidine-2-carboxylic acid core is obtained, the nitrogen atom can be functionalized through various standard organic transformations:

  • N-Alkylation: The secondary amine of the azetidine ring can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base.

  • N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acyl derivatives.

  • N-Sulfonylation: Treatment with sulfonyl chlorides yields N-sulfonyl derivatives.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents.

A representative synthetic workflow for the preparation of an N-substituted azetidine-2-carboxylic acid derivative is depicted below.

G cluster_0 Core Synthesis cluster_1 N-Functionalization cluster_2 Deprotection L-Aspartic_Acid L-Aspartic Acid Protection_and_Activation Protection & Activation L-Aspartic_Acid->Protection_and_Activation Multi-step Intramolecular_Cyclization Intramolecular Cyclization Protection_and_Activation->Intramolecular_Cyclization Azetidine_Ester Azetidine-2-carboxylate Ester Intramolecular_Cyclization->Azetidine_Ester N-Substituted_Ester N-Substituted Azetidine-2-carboxylate Ester Azetidine_Ester->N-Substituted_Ester Base N-Substitution_Reagent R-X (e.g., R-Br, R-COCl) N-Substitution_Reagent->N-Substituted_Ester Final_Product N-Substituted Azetidine-2-carboxylic Acid N-Substituted_Ester->Final_Product Hydrolysis

Caption: General synthetic workflow for N-substituted azetidine-2-carboxylic acids.

Experimental Protocol: A Representative Synthesis of an N-Substituted Azetidine-2-Carboxylic Acid Derivative

This protocol is a generalized representation based on common synthetic strategies.

  • Synthesis of the Azetidine Core (e.g., from L-aspartic acid): a. Protect the amino and carboxylic acid groups of L-aspartic acid. b. Selectively modify one of the carboxylic acid groups to a leaving group (e.g., a tosylate or mesylate after reduction to an alcohol). c. Induce intramolecular cyclization via nucleophilic attack of the protected amine onto the carbon bearing the leaving group, typically in the presence of a base. d. The resulting product is a protected azetidine-2-carboxylic acid derivative.

  • N-Alkylation: a. To a solution of the protected azetidine-2-carboxylic acid in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., cesium carbonate or diisopropylethylamine). b. Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at an appropriate temperature until completion, monitored by TLC or LC-MS. c. Work up the reaction mixture by extraction and purify the product by column chromatography.

  • Deprotection: a. Remove the protecting groups from the carboxylic acid (e.g., by hydrolysis with an acid or base) to yield the final N-substituted azetidine-2-carboxylic acid. b. Purify the final product by recrystallization or chromatography.

Physicochemical and Conformational Properties

The introduction of a substituent on the nitrogen atom of azetidine-2-carboxylic acid significantly influences its physicochemical and conformational properties.

Electronic Properties and Lipophilicity

The nature of the N-substituent directly impacts the basicity of the azetidine nitrogen. Electron-withdrawing groups, such as acyl or sulfonyl moieties, decrease the basicity, which can be advantageous in drug design to reduce interactions with off-target biological macromolecules. Conversely, electron-donating alkyl groups increase the basicity.

The lipophilicity (logP) of the molecule is also heavily influenced by the N-substituent. The addition of hydrophobic groups, such as aryl or long alkyl chains, will increase the logP, potentially enhancing membrane permeability. The ability to tune these properties is a key advantage of this scaffold.

N-Substituent (R)Effect on Nitrogen BasicityExpected Impact on logP
HModerateLow
Alkyl (e.g., -CH₃, -Et)IncreasedModerate Increase
Acyl (e.g., -COCH₃)Significantly DecreasedSlight Increase
Sulfonyl (e.g., -SO₂Ph)Significantly DecreasedSignificant Increase
Aryl (e.g., -Ph)DecreasedSignificant Increase

Table 1: Predicted effects of N-substituents on the properties of azetidine-2-carboxylic acid.

Conformational Analysis

Computational and experimental studies have shown that the four-membered azetidine ring is more flexible than the five-membered proline ring.[11] Peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts.[11] The azetidine ring can adopt a puckered conformation, and the degree of puckering is influenced by the nature of the N-substituent and the surrounding peptide sequence.[12][13]

The N-substituent also influences the cis-trans isomerization around the amide bond when the azetidine is incorporated into a peptide chain. The energy barrier for this isomerization can be modulated by the steric and electronic properties of the N-substituent, providing a tool for controlling peptide conformation.

G cluster_0 Proline (5-membered ring) cluster_1 Azetidine (4-membered ring) Proline_Ring Relatively Rigid Pucker Proline_Conformation Restricted Backbone Dihedrals Proline_Ring->Proline_Conformation Azetidine_Conformation Increased Backbone Flexibility Proline_Conformation->Azetidine_Conformation Leads to different peptide conformations Azetidine_Ring More Flexible Pucker Azetidine_Ring->Azetidine_Conformation

Caption: Conformational differences between proline and azetidine rings.

Biological Activities and Structure-Activity Relationships

N-substituted azetidine-2-carboxylic acid derivatives have been explored for a wide range of biological activities, capitalizing on the unique structural features of the azetidine core.

GABA Uptake Inhibitors

Azetidine derivatives have been investigated as conformationally constrained analogues of γ-aminobutyric acid (GABA) and β-alanine for their potential as GABA uptake inhibitors.[14] Structure-activity relationship (SAR) studies have revealed that the nature of the N-substituent is critical for potency and selectivity for the GABA transporters (GATs). For instance, azetidin-2-ylacetic acid derivatives with a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen atom exhibit high potency at GAT-1.[14]

G Azetidine_Core Azetidine-2-ylacetic acid core GAT1_Inhibition High Potency GAT-1 Inhibition Azetidine_Core->GAT1_Inhibition N_Substituent N-Substituent (Lipophilic group) N_Substituent->GAT1_Inhibition

Caption: Key structural requirements for GAT-1 inhibition.

Enzyme Inhibitors

The constrained nature of the azetidine ring makes it an attractive scaffold for the design of enzyme inhibitors. By presenting functional groups in a well-defined spatial orientation, these derivatives can achieve high binding affinity and selectivity. For example, N-substituted azetidines have been explored as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.

Antibacterial and Anticancer Agents

The azetidine motif is present in numerous compounds with antibacterial and anticancer properties.[15][16] While many of these are azetidin-2-ones (β-lactams), other N-substituted azetidine derivatives have also shown promise.[15] The ability to readily diversify the N-substituent allows for the rapid generation of compound libraries for screening against various bacterial strains and cancer cell lines.

Compound ClassN-Substituent TypeBiological ActivityReference
Azetidin-2-ylacetic acid derivativesLipophilic alkyl/arylGAT-1 Inhibition[14]
2-Azetidinones (β-lactams)VariedAntibacterial[15][16]
Azetidine-pyridazine scaffoldsPyridazineAntimicrobial[17]

Table 2: Examples of biologically active N-substituted azetidine derivatives.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of N-substituted azetidine-2-carboxylic acid derivatives on GABA transporters.

  • Cell Culture: a. Culture a suitable cell line stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-3) in appropriate growth medium. b. Plate the cells in a multi-well format and grow to a confluent monolayer.

  • Assay Procedure: a. Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES). b. Pre-incubate the cells for a defined period (e.g., 10-20 minutes) with varying concentrations of the test compound (N-substituted azetidine-2-carboxylic acid derivative) or a known inhibitor (positive control). c. Initiate the uptake by adding a solution containing [³H]GABA. d. Incubate for a short period (e.g., 1-5 minutes) to ensure initial uptake rates are measured. e. Terminate the uptake by rapidly washing the cells with ice-cold buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a sigmoidal dose-response curve.

Future Directions and Conclusion

The field of N-substituted azetidine-2-carboxylic acid derivatives continues to evolve, with ongoing efforts in several key areas:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes, including photochemical methods and novel cyclization strategies, will expand the accessible chemical space of these compounds.[18][19]

  • Bioisosteric Replacements: The azetidine ring serves as a valuable bioisostere for larger saturated amines, offering a strategy to fine-tune physicochemical properties.[7]

  • Applications in Peptide and Peptidomimetic Chemistry: The unique conformational properties of azetidine-2-carboxylic acid make it an attractive building block for the design of peptides and peptidomimetics with controlled secondary structures.[3]

References

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • The Plant Journal. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • OPUS at UTS. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). [Link]

  • PMC. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

  • Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • J-STAGE. The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. [Link]

  • PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • HETEROCYCLES. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]

  • PubMed. Conformational preferences of proline analogues with different ring size. [Link]

  • PubMed. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. [Link]

  • ResearchGate. Structure of azetidine‐containing compounds found in nature. [Link]

  • PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]

  • Taylor & Francis Online. AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • Scilit. Conformational Preferences of Proline Analogues with Different Ring Size. [Link]

  • Taylor & Francis Online. Azetidines – Knowledge and References. [Link]

  • Chinese Journal of Eco-Agriculture. Research advances in L-azetidine-2-carboxylic acid. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • PubChem. Azetidinecarboxylic Acid. [Link]

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

  • PMC. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. [Link]

  • PubChem. 2-Azetidinecarboxylic acid, (+)-. [Link]

  • PubMed. Azetidines of pharmacological interest. [Link]

  • PMC. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • ResearchGate. Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • ACS Publications. Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • PubChem. 2-Azetidinecarboxylic acid, (S)-. [Link]

Sources

Exploratory

Non-proteinogenic amino acids containing azetidine rings

Structural Dynamics, Synthetic Pathways, and Peptidomimetic Utility[1][2][3] Executive Summary Azetidine-2-carboxylic acid (Aze) represents a critical scaffold in modern medicinal chemistry and chemical biology.[1] As th...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Pathways, and Peptidomimetic Utility[1][2][3]

Executive Summary

Azetidine-2-carboxylic acid (Aze) represents a critical scaffold in modern medicinal chemistry and chemical biology.[1] As the lower homologue of proline, Aze introduces a four-membered nitrogenous ring into the peptide backbone, creating unique conformational constraints (


 angles) that differ significantly from the five-membered pyrrolidine ring of proline.[2] This guide provides a rigorous analysis of Aze, detailing its physiochemical properties, biological toxicity mechanisms, scalable synthetic methodologies, and its application as a proline surrogate for stabilizing secondary peptide structures.[2]
Part 1: Structural & Physiochemical Characterization

The utility of Aze in drug design stems from its high ring strain (~26 kcal/mol) and its ability to restrict the conformational space of peptides.[2] Unlike proline, which typically stabilizes


-turns (Type I/II), Aze residues frequently induce 

-turns or alter the cis/trans isomerization equilibrium of the preceding peptide bond.[2]
Comparative Metrics: Aze vs. Proline[3][2][4][5][6]
PropertyL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)Impact on Peptide
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Increased rigidity in Aze.
Ring Strain ~6 kcal/mol~26 kcal/molAze is more reactive; difficult to synthesize via direct cyclization.[2]
Puckering Envelope (C

-endo/exo)
Puckered (butterfly-like)Aze allows less flexibility in ring fluctuation.[2]

Angle
-145° (approx)-125° to -135°Aze constrains the backbone to more extended conformations.[2]
Cis-Amide Propensity ModerateHighAze reduces the energy barrier for cis-peptide bond formation.
Proteolytic Stability ModerateHighAze confers resistance to mammalian prolyl peptidases.[2]
Conformational Control Mechanism

The reduction in ring size from 5 to 4 atoms pulls the


-nitrogen (in Pro) or 

-nitrogen (in Aze) closer to the

-carbon. This geometric contraction alters the electronic environment of the amide bond, often stabilizing the cis-rotamer due to relief of steric strain between the N-substituent and the

-substituent.

ConformationalControl Pro L-Proline Residue (5-Membered Ring) BetaTurn Stabilizes Beta-Turns (Type I / II) Pro->BetaTurn Standard Geometry Aze L-Aze Residue (4-Membered Ring) GammaTurn Stabilizes Gamma-Turns (Tight folding) Aze->GammaTurn Ring Contraction CisTrans Cis/Trans Equilibrium Shift Aze->CisTrans Steric Relief CisTrans->GammaTurn Pre-organization

Figure 1: Conformational impact of ring contraction.[2] Aze shifts the equilibrium toward tighter turn structures (


-turns) and increases cis-amide population compared to Proline.
Part 2: Biological Occurrence & Toxicity Mechanism[4]

Aze is a non-proteinogenic amino acid (NPAA) found abundantly in Convallaria majalis (Lily of the Valley) and Beta vulgaris (Sugar Beet).[2][7] Its toxicity is a classic example of "molecular mimicry."[2]

The "Trojan Horse" Mechanism

Because Aze is isosteric with Proline, the host's Prolyl-tRNA Synthetase (ProRS) often fails to discriminate between the two.[2]

  • Loading: Aze is charged onto tRNA

    
    .[2]
    
  • Incorporation: The ribosome incorporates Aze into nascent polypeptide chains at proline codons.[2]

  • Collapse: The altered bond angles of Aze disrupt the tertiary structure of proteins (e.g., collagen triple helix destabilization), leading to protein misfolding, aggregation, and activation of the Unfolded Protein Response (UPR).[2]

Part 3: Synthetic Methodologies

Synthesizing Aze is non-trivial due to the high enthalpic barrier of forming a strained 4-membered ring.[2] While 5-exo-tet cyclizations (to form Proline) are kinetically favored (Baldwin’s Rules), 4-exo-tet cyclizations are slower and compete with intermolecular polymerization.

Primary Route: Cyclization of

-Functionalized

-Amino Acids

The most robust laboratory scale synthesis involves the cyclization of L-2,4-diaminobutyric acid (Dab) derivatives or the displacement of a


-leaving group (halide/tosylate).

Method A: From L-Methionine / Homoserine (The Bouazaoui Route) This route is preferred for maintaining chiral integrity.[2]

  • Starting Material: L-Methionine or L-Homoserine lactone.[2]

  • Activation: Conversion of the

    
    -group to a leaving group (Iodide or Tosylate).
    
  • Cyclization: Base-mediated intramolecular displacement (4-exo-tet).[2]

Method B: C-H Activation (Modern Approach) Recent advances utilize Pd-catalyzed intramolecular C(sp3)-H amination, though this is often less cost-effective for multi-gram preparation than Method A.

SynthesisPathway Start L-Methionine / Homoserine Step1 S-Alkylation / Lactone Opening (Formation of Leaving Group Precursor) Start->Step1 Protection Step2 Gamma-Activation (Tosylation or Iodination) Step1->Step2 Functionalization Step3 Intramolecular Cyclization (Base: NaH or LiHMDS) Step2->Step3 4-exo-tet Cyclization Product N-Protected L-Aze Step3->Product Ring Closure

Figure 2: Synthetic workflow for L-Azetidine-2-carboxylic acid via gamma-activation strategies.

Part 4: Experimental Protocol

Target: Synthesis of N-Boc-L-Azetidine-2-carboxylic acid via Cyclization of N-Boc-L-2,4-diaminobutyric acid derivatives.

Note: This protocol assumes the use of a gamma-halo precursor derived from L-2,4-diaminobutyric acid or similar.

Reagents
  • Methyl N-Boc-4-bromo-L-2-aminobutanoate (Precursor)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)[2]

  • Dimethylformamide (DMF, anhydrous)[2]

  • Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology
  • Preparation of the Anion:

    • In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl N-Boc-4-bromo-L-2-aminobutanoate (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Cool the solution to 0°C using an ice bath.

  • Cyclization (Ring Closure):

    • Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2]

    • The base deprotonates the amide nitrogen, generating the nucleophile.[2]

    • Allow the reaction to warm to room temperature and stir for 3–6 hours. Monitor by TLC (disappearance of starting bromide).[2]

    • Mechanistic Note: This proceeds via a 4-exo-tet transition state.[2][8] The high dilution (0.1 M) is critical to favor intramolecular cyclization over intermolecular dimerization.[2]

  • Quenching and Isolation:

    • Quench the reaction carefully with saturated aqueous NH

      
      Cl at 0°C.
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash the combined organic layers with water (5x) to remove DMF, followed by brine.[2]

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Hydrolysis (Optional - to free acid):

    • Dissolve the ester in THF/Water (1:1).[2]

    • Add LiOH (2.0 eq) and stir at 0°C for 2 hours.

    • Acidify to pH 3 with 1M HCl and extract into Ethyl Acetate.[2]

  • Characterization (Self-Validation):

    • 1H NMR (CDCl3): Look for the diagnostic azetidine ring protons.[2] The

      
      -proton typically shifts upfield compared to the open chain.[2]
      
    • Key Signals:

      
       ~4.6 (m, 1H, 
      
      
      
      -H),
      
      
      ~3.8–4.0 (m, 2H,
      
      
      -H),
      
      
      ~2.2–2.6 (m, 2H,
      
      
      -H).[2]
    • Absence of Vinyl Signals: Ensure no elimination products (dehydroamino acids) are present (signals at

      
       5.0–6.0).[2]
      
Part 5: Applications in Drug Development[4]
1. Peptidomimetics & Protease Resistance

Incorporating Aze into peptide drugs creates "local stiffness."[2]

  • Case Study: In the development of thrombin inhibitors, replacing Pro with Aze often retains binding affinity while significantly increasing plasma half-life.[2] The mammalian prolyl oligopeptidases generally cannot cleave the Aze-Xaa bond efficiently due to steric exclusion from the active site.[2]

2. Radiopharmaceuticals

Aze derivatives are used in the synthesis of Nicotianamine analogues and siderophores, which are explored as chelators for radiometals (e.g., Gallium-68) in PET imaging.[2]

3. Fragment-Based Drug Discovery (FBDD)

3-substituted azetidines (e.g., 3-fluoro-Aze) are high-value fragments. They offer a vector to probe sub-pockets in enzymes that the planar pyrrolidine ring of Proline cannot access.[2]

References
  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009).[2][9] Direct access to L-azetidine-2-carboxylic acid.[9][10][11] Chemistry – A European Journal.[2] Link

  • Rubini, C., et al. (2006).[2] Synthesis of Azetidine-2-carboxylic Acid Derivatives. Tetrahedron.[2] Link

  • Fowden, L. (1956).[2] Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants.[9] Biochemical Journal.[2][9] Link

  • Couty, F., & Evano, G. (2006).[2][9] Azetidine-2-carboxylic acid: From Lily of the Valley to Key Pharmaceuticals.[2][9] Organic Preparations and Procedures International.[2] Link

  • Siriwardena, A., et al. (2018).[2][10] Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles.[2][12][13] Link

Sources

Foundational

Fluorinated proline analogues for medicinal chemistry

Technical Deep Dive: Fluorinated Proline Analogues in Medicinal Chemistry Executive Summary The strategic incorporation of fluorine into the pyrrolidine ring of proline offers medicinal chemists a precise "stereoelectron...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Fluorinated Proline Analogues in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into the pyrrolidine ring of proline offers medicinal chemists a precise "stereoelectronic switch" to control molecular conformation, metabolic stability, and physicochemical properties.[1][2] Unlike other amino acid modifications that rely on steric bulk, fluorination exploits the gauche effect to lock the pyrrolidine ring into specific endo or exo puckers. This guide details the mechanistic principles, synthetic protocols, and application strategies for deploying 4-fluoroproline (4-FPro) analogues to optimize peptide therapeutics and small molecule inhibitors.

The Stereoelectronic Engine: Mechanism of Action

The utility of fluorinated prolines stems from the high electronegativity of fluorine, which induces a stereoelectronic preference known as the gauche effect . This effect dictates the ring pucker of the pyrrolidine, which in turn biases the cis/trans equilibrium of the preceding peptide bond (


 angle) and the backbone dihedral angles (

).
The Gauche Effect and Ring Puckering

In 4-fluoroproline, the C


–F bond prefers to be gauche (synclinal) to the C

–N bond rather than anti (antiperiplanar). This preference arises from the hyperconjugative donation of electron density from the

bonding orbital into the low-lying

antibonding orbital.
  • (2S, 4R)-4-Fluoroproline (Flp): The fluorine is "down" (relative to the carboxylate). To satisfy the gauche effect, the ring adopts the C

    
    -exo  pucker. This conformation extends the backbone, favoring the trans  amide bond and stabilizing Polyproline Type II (PPII) helices and the collagen triple helix.
    
  • (2S, 4S)-4-Fluoroproline (flp): The fluorine is "up". The gauche effect forces the ring into the C

    
    -endo  pucker. This conformation is more compact and destabilizes the trans amide bond (shifting equilibrium toward cis), often acting as a "turn inducer" or destabilizing collagen.
    
Physicochemical Modulation

Fluorine is an Electron Withdrawing Group (EWG).[3] Its inductive effect significantly alters the acid-base properties of the proline residue, affecting membrane permeability and solubility.

Table 1: Comparative Properties of Proline and its 4-Fluoro Analogues

PropertyL-Proline (Pro)(4R)-Fluoroproline (Flp)(4S)-Fluoroproline (flp)
Ring Pucker Preference Mixed (Endo/Exo ~ 2:[2]1)C

-exo
(Strong bias)
C

-endo
(Strong bias)
Amide Bond Preference Trans favored (

)
Hyper-Trans (

)
Reduced Trans (

)
Amine pK

(Conjugate Acid)
10.60~9.7 (Less basic)~9.7 (Less basic)
Carboxylic Acid pK

1.99~1.7 (More acidic)~1.7 (More acidic)
Collagen Stability Standard (

baseline)
Hyper-stable (Increases

)
Destabilized (Decreases

)
Primary Utility Native structureStabilizing helices/strandsInducing turns/kinks

Visualization of Conformational Control

The following diagram illustrates the stereochemical logic governing the synthesis and conformational bias of fluorinated prolines.

G cluster_legend Stereoelectronic Outcome Hyp L-Hydroxyproline (2S, 4R)-OH (Natural Source) Inv_Int Inversion Step (Mitsunobu) Hyp->Inv_Int 1. Mitsunobu (Inversion) (2S, 4S)-OH Flp_4S (2S, 4S)-Fluoroproline (flp) Bias: Cγ-ENDO Effect: Turn Inducer Hyp->Flp_4S Direct Deoxofluorination (Inversion at C4) Flp_4R (2S, 4R)-Fluoroproline (Flp) Bias: Cγ-EXO Effect: Collagen Stabilizer Inv_Int->Flp_4R 2. Deoxofluorination (Inversion at C4)

Caption: Synthetic divergence and resulting conformational bias. Direct fluorination of natural Hydroxyproline yields the 4S-endo isomer, while a double-inversion strategy is required to access the 4R-exo isomer.

Synthetic Methodologies

Accessing these analogues relies on nucleophilic fluorination with inversion of configuration (S


2). The starting material is typically commercially available (2S, 4R)-4-hydroxyproline (Hyp) .
Protocol: Synthesis of (2S, 4S)-N-Boc-4-Fluoroproline Methyl Ester

Target: The "Endo" pucker inducer.

Reagents:

  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[4] Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability and safety, though it still requires careful handling.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to -20°C .

  • Addition: Add Deoxo-Fluor® (1.2 eq) dropwise via syringe over 10 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin; product is less polar than starting material).
    
  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO

    
    . Warning: Vigorous CO
    
    
    
    evolution.
  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with 0.1 M HCl (to remove amine byproducts), then brine. Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Result: Yields (2S, 4S)-N-Boc-4-fluoroproline methyl ester (Inversion of configuration).

To access the (2S, 4R)-isomer (Exo-pucker): You must first invert the (2S, 4R)-Hyp starting material to (2S, 4S)-Hyp using a Mitsunobu reaction (e.g., with benzoic acid/DIAD/PPh


, followed by hydrolysis), and then perform the Deoxo-Fluor protocol described above.

Medicinal Chemistry Applications

Protease Stability and Inhibitor Design

Fluorine substitution adjacent to the scissile bond can sterically and electronically impede protease attack.

  • DPP-IV Inhibitors: In the development of inhibitors for Dipeptidyl Peptidase IV (diabetes target), replacing Pro with 4-FPro can maintain the necessary pyrrolidine shape while modulating basicity and improving metabolic half-life.

  • Mechanism: The lowered pK

    
     of the amine (approx. 1 unit lower) reduces the concentration of the nucleophilic species at physiological pH, potentially altering binding kinetics or improving permeability.
    
Peptide Stapling and Structure Stabilization
  • Collagen Mimetics: (4R)-Flp is the most potent stabilizing residue known for the collagen triple helix. It is used to engineer hyper-stable collagen-based biomaterials.

  • Peptidomimetics: In designing macrocyclic peptides or

    
    -turn mimics, selecting the specific diastereomer allows the chemist to "pre-organize" the backbone conformation.
    
    • Use (4S)-flp to force a turn or kink (Endo pucker).

    • Use (4R)-Flp to extend the chain or stabilize a polyproline II helix (Exo pucker).

F-NMR as a Conformational Probe

Because the chemical shift of the fluorine atom is highly sensitive to the local electronic environment (cis vs. trans amide bond), 4-FPro serves as a powerful, non-perturbing probe for monitoring protein folding and ligand binding kinetics in real-time.

References

  • Stereoelectronic Effects in Proline

    • Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[5]

    • Source:Topics in Heterocyclic Chemistry (2017).
    • URL:[Link]

  • Synthetic Protocols (DAST/Deoxo-Fluor)

    • Title: Practical syntheses of 4-fluoroprolines.[2][3][4][6][7][8]

    • Source:Journal of Fluorine Chemistry (2008).
    • URL:[Link]

  • Medicinal Chemistry Applications (pKa & Isomerization)

    • Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.[3][5][9][10][11][12]

    • Source:Biochemistry (2018).[1][3]

    • URL:[Link]

  • Collagen Stability

    • Title: Stereoelectronic effects on polyproline conformation.[2][9]

    • Source:Protein Science (2006).[9]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Incorporation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid in Peptide Synthesis

Abstract This document provides a comprehensive guide for the successful incorporation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid, a non-canonical amino acid, into synthetic peptides using Fmoc-based Solid-Phase Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the successful incorporation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid, a non-canonical amino acid, into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the strategic advantages of this building block and present detailed, field-proven protocols for its efficient coupling. The causality behind experimental choices, troubleshooting, and optimization strategies are discussed to empower researchers, scientists, and drug development professionals in harnessing the unique properties of this compound for advanced peptide therapeutics.

Introduction: The Strategic Advantage of Fluorinated Azetidine Scaffolds

The design of novel peptide therapeutics often requires moving beyond the canonical 20 amino acids to enhance pharmacological profiles. The incorporation of non-canonical amino acids offers a powerful strategy to introduce unique structural and functional properties.[1] 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid stands at the confluence of two highly valuable modifications in medicinal chemistry: the conformationally constrained azetidine ring and the strategically placed fluorine atom.

  • Azetidine-2-carboxylic Acid as a Proline Analogue: Azetidine-2-carboxylic acid is the four-membered ring homologue of proline.[2][3] Its incorporation into a peptide backbone induces a more rigid conformation compared to proline, which can be highly beneficial for locking in a bioactive conformation, improving target affinity, and enhancing proteolytic stability.[4][5]

  • The Role of Fluorine in Peptide Drug Design: Fluorination is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules.[6] The introduction of a fluorine atom, as in the 4-fluorobenzyl group, can significantly enhance metabolic stability by blocking potential sites of oxidation.[7] Furthermore, it increases the lipophilicity of the peptide, which can improve cell permeability and overall pharmacokinetic properties.[8][9] The ¹⁹F atom also serves as a valuable, non-invasive NMR probe for studying peptide conformation and binding interactions.[7]

The N-alkylation, specifically the N-(4-fluorobenzyl) group, presents a synthetic challenge due to steric hindrance around the secondary amine.[2][10] This guide provides robust protocols designed to overcome these hurdles, ensuring high coupling efficiency and peptide purity.

Core Principles & Experimental Rationale

The successful incorporation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid hinges on addressing the steric bulk presented by the N-benzyl substituent. Standard coupling conditions may prove insufficient, leading to low yields and deletion sequences.[11] Our recommended approach is based on the following principles:

  • High-Potency Activating Agents: The use of powerful uronium/aminium or phosphonium salt-based coupling reagents is critical. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) form highly reactive activated esters capable of overcoming the steric barrier.[1][11][12] HATU is often preferred for its high efficiency in difficult couplings.[13][14]

  • Optimized Reaction Conditions: Extended coupling times and, in some cases, a "double coupling" strategy are employed to drive the reaction to completion.[11]

  • Rigorous Monitoring: Incomplete couplings are a primary cause of failure in SPPS.[8] Qualitative tests are essential to confirm the absence of free amines before proceeding to the next cycle.

Experimental Protocols & Methodologies

This section details the step-by-step protocol for incorporating Fmoc-1-(4-Fluorobenzyl)-L-azetidine-2-carboxylic acid into a peptide sequence using manual Fmoc-SPPS.

Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.

  • Target Amino Acid: Fmoc-1-(4-Fluorobenzyl)-L-azetidine-2-carboxylic acid.

  • Coupling Reagent: HATU or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[9]

  • Precipitation Solvent: Cold methyl tert-butyl ether (MTBE) or diethyl ether.

  • Monitoring: Ninhydrin (Kaiser) test and/or Isatin test reagents.

SPPS Workflow Diagram

SPPS_Workflow Workflow for Incorporating 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid cluster_prep Resin Preparation cluster_cycle SPPS Coupling Cycle cluster_final Final Steps Resin 1. Start: Resin (e.g., Rink Amide) Swell 2. Swell Resin in DMF Resin->Swell Fmoc_Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash_1 4. Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling 5. Couple Amino Acid* (HATU/DIPEA in DMF) Wash_1->Coupling Wash_2 6. Wash (DMF, DCM) Coupling->Wash_2 note *For 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid, use extended coupling time or double coupling. Coupling->note Monitoring 7. Monitor Coupling (Kaiser/Isatin Test) Wash_2->Monitoring Monitoring->Fmoc_Deprotection Repeat for next amino acid Final_Wash 9. Final Wash (DCM) & Dry Monitoring->Final_Wash If sequence complete Cleavage 10. Cleavage & Deprotection (Reagent K) Final_Wash->Cleavage Precipitation 11. Precipitate in Cold Ether Cleavage->Precipitation Purification 12. Purify (HPLC) & Characterize (MS) Precipitation->Purification

Caption: SPPS workflow for peptide synthesis.

Step-by-Step Coupling Protocol for Fmoc-1-(4-Fluorobenzyl)-L-azetidine-2-carboxylic acid

This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin.

  • Resin Preparation: Ensure the resin is swollen in DMF and the previous amino acid's Fmoc group has been removed (confirmed by a positive Kaiser test for primary amines). Wash the resin thoroughly with DMF (3-5 times).[13]

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve Fmoc-1-(4-Fluorobenzyl)-L-azetidine-2-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.[12]

  • Monitoring for Completion:

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform an Isatin Test or Chloranil Test to check for the presence of a free secondary amine.[11][15] The standard Kaiser test will not give a reliable result for this N-alkylated residue.[15]

    • If the test is negative (indicating complete coupling), proceed to Step 6.

    • If the test is positive (indicating an incomplete reaction), drain the reaction solution and proceed to Step 5 for a second coupling.

  • Double Coupling (if required):

    • Repeat steps 2 and 3 with a fresh solution of activated amino acid.

    • Agitate for an additional 1-2 hours.

    • Re-test for completion. If the coupling is still incomplete, a capping step with acetic anhydride may be considered to terminate the unreacted chains.

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and byproducts.[13] The resin is now ready for the deprotection of the Fmoc group for the next coupling cycle.

Final Cleavage and Deprotection
  • Preparation: After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.[12]

  • Cleavage: Add freshly prepared, cold Reagent K (e.g., 10 mL per gram of resin) to the dried resin.[9][16]

  • Reaction: Stir the suspension at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a centrifuge tube containing cold MTBE or diethyl ether (at least 10 times the volume of the TFA solution).[4]

  • Collection: A white precipitate of the crude peptide should form. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Purification: Dry the crude peptide pellet under a stream of nitrogen and purify using reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry.

Data Summary Table

The following table provides recommended quantitative parameters for the coupling of Fmoc-1-(4-Fluorobenzyl)-L-azetidine-2-carboxylic acid.

ParameterRecommended ValueRationale & Notes
Fmoc-Amino Acid 4 equivalentsHigher excess to drive the reaction for a sterically hindered residue.
Coupling Reagent (HATU) 3.9 equivalentsA slight sub-stoichiometric amount relative to the amino acid prevents side reactions.
Base (DIPEA) 8 equivalentsSufficient base is required to neutralize the reaction and facilitate activation.
Solvent DMF or NMPHigh polarity solvents that provide excellent swelling and solvation for the resin.
Reaction Time 2 - 4 hours (first coupling)Extended time is necessary to overcome the steric hindrance of the N-alkyl group.
Monitoring Test Isatin or Chloranil TestEssential for detecting secondary amines, as the Kaiser test is unreliable.[15]
Cleavage Cocktail Reagent KA robust, general-purpose cocktail for cleaving peptides with sensitive residues.[9]

Conclusion

The incorporation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid into peptides is a powerful tool for peptide drug discovery, offering enhanced conformational stability and improved pharmacological properties. While its N-substituted nature presents a synthetic challenge, the use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring ensures its successful integration into peptide sequences. The protocols and guidelines presented herein provide a robust framework for researchers to leverage the unique benefits of this promising non-canonical amino acid.

References

  • Benchchem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. Benchchem Technical Support.
  • PubMed. (n.d.). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Molecular Biology.
  • Journal of Chemical Sciences. (n.d.).
  • Benchchem. (2025). Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Refining Cleavage Cocktails for Peptides with "Boc-D-Asp-OFm". Benchchem.
  • Benchchem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Fields, C. G., Fields, G. B., Noble, R. L. (1999). A cleavage cocktail for methionine-containing peptides. International Journal of Peptide and Protein Research, 53(5), 451-460.
  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product. Tetrahedron Letters, 31(2), 205-208.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl)
  • Reddit. (2024, December 16).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PNAS. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • BOC Sciences. (n.d.).
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
  • Sigma-Aldrich. (n.d.). 1-Fmoc-(S)-azetidine-2-carboxylic acid.
  • Chem-Impex. (n.d.). Fmoc-L-azetidine-2-carboxylic acid.
  • PubChem. (n.d.). (s)-n-fmoc-azetidine-2-carboxylic acid.
  • Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis.

Sources

Application

Application Note: 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid as a Privileged Chiral Intermediate

Executive Summary & Structural Rationale In modern drug discovery, the azetidine (azacyclobutane) heterocycle has emerged as a highly sought-after scaffold. As a four-membered saturated cyclic amine, it serves as a confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the azetidine (azacyclobutane) heterocycle has emerged as a highly sought-after scaffold. As a four-membered saturated cyclic amine, it serves as a conformationally constrained bioisostere for more common saturated heterocycles like pyrrolidines and piperidines[1]. Incorporating azetidines into drug candidates frequently leads to improved physicochemical properties, including enhanced lipophilicity, aqueous solubility, and a reduction in in vitro intrinsic clearance[1].

1-(4-Fluorobenzyl)azetidine-2-carboxylic acid represents a highly versatile, stereopure building block in this chemical space. Its structural features provide distinct advantages for synthetic chemists and drug development professionals:

  • L-Proline Surrogate: The C2-carboxylic acid moiety allows this molecule to act as a rigid analogue of L-proline. It is widely utilized in the synthesis of peptidomimetics, such as endomorphin tetrapeptides and direct thrombin inhibitors (e.g., melagatran analogues)[2],[3].

  • The 4-Fluorobenzyl N-Protecting Group: Unlike standard N-Boc or N-benzyl groups, the 4-fluorobenzyl substituent serves a dual purpose. Synthetically, it is a robust protecting group capable of withstanding harsh transition-metal-catalyzed C-H activation conditions[4]. Analytically, the fluorine atom provides a highly sensitive

    
    F NMR handle for real-time reaction monitoring without interference from the background matrix.
    

Mechanistic Pathways & Synthetic Utility

The synthetic utility of 1-(4-fluorobenzyl)azetidine-2-carboxylic acid diverges into two primary workflows: direct integration into peptidomimetics via amide bond formation, and late-stage functionalization via directed C–H activation[4]. Because chiral C2-substituted azetidines are valuable synthetic intermediates, the preservation of the C2 stereocenter during these transformations is critical[5].

Once the desired structural complexity is achieved, the 4-fluorobenzyl group can be selectively cleaved via catalytic hydrogenolysis to reveal the secondary amine for subsequent derivatization or final API salt formation.

G A 1-(4-Fluorobenzyl)azetidine- 2-carboxylic acid B Peptide Coupling (HATU, DIPEA) A->B Amidation C C-H Activation (Directed Arylation) A->C C-H Functionalization D Peptidomimetic Precursor B->D E C3-Functionalized Intermediate C->E F Catalytic Hydrogenolysis (Pd/C, H2) D->F E->F G Deprotected Chiral API (L-Proline Surrogate) F->G N-Debenzylation

Fig 1: Synthetic divergence of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid in drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality governs every experimental choice to maintain the integrity of the strained 4-membered ring and the C2 chiral center.

Protocol A: HATU-Mediated Amide Coupling (Peptidomimetic Synthesis)

Objective: High-yielding amide bond formation with a primary amine while suppressing C2-epimerization.

  • Preparation: Dissolve 1-(4-fluorobenzyl)azetidine-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) and cool the reaction mixture to 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Cooling to 0 °C prior to activation minimizes the kinetic pathway leading to oxazolone formation, which is the primary mechanism for racemization/epimerization in conformationally constrained amino acids.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) portion-wise. Stir for 10 minutes at 0 °C.

    • Causality: HATU is selected over EDC/HOBt because the highly reactive uronium species efficiently overcomes the steric hindrance imposed by the secondary-like tertiary amine of the azetidine ring.

  • Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dropwise. Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 10 mL) to quantitatively remove residual DMF. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Self-Validation:

    • TLC: Monitor the consumption of the primary amine using a ninhydrin stain.

    • NMR: Confirm product formation via

      
      F NMR (characteristic singlet/multiplet near -116 ppm for the 4-fluorobenzyl group).
      
Protocol B: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: Selective cleavage of the 4-fluorobenzyl group to yield the free azetidine-2-carboxamide derivative[5].

  • Preparation: Dissolve the N-(4-fluorobenzyl)azetidine-2-carboxamide intermediate (1.0 equiv, 0.3 mmol) in HPLC-grade Methanol (6.0 mL, 0.05 M).

  • Acidic Additive: Add glacial acetic acid (0.1 equiv, 0.03 mmol).

    • Causality: The electron-withdrawing fluorine atom on the benzyl ring slightly strengthens the benzylic C–N bond compared to an unsubstituted benzyl group. The addition of catalytic acetic acid protonates the azetidine nitrogen, enhancing its leaving group ability and accelerating Pd-catalyzed hydrogenolysis without the need for high-pressure hydrogenation equipment.

  • Catalyst Addition: Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas via a balloon (1 atm). Stir vigorously at 25 °C for 6 hours.
    
  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol (20 mL). Concentrate the filtrate in vacuo.

  • Self-Validation:

    • NMR:

      
      H NMR will show the complete disappearance of the benzylic CH
      
      
      
      doublet (typically around 3.6–3.8 ppm) and the aromatic protons.
      
      
      F NMR must show a complete absence of signal, confirming total deprotection.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the transformations of 1-(4-fluorobenzyl)azetidine-2-carboxylic acid, demonstrating its robustness as a chiral intermediate.

TransformationReagents / CatalystSolventTemp (°C)Time (h)Yield (%)ee / de (%)
Amide Coupling HATU, DIPEA, R-NH

DMF0 to 25488 - 95> 99
C

–H Arylation
Pd(OAc)

, Ar-I, Ag

CO

HFIP801265 - 82> 98
N-Debenzylation 10% Pd/C, H

(1 atm), AcOH
MeOH25690 - 98> 99

References

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes ChemRxiv URL:[Link]

  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes National Library of Medicine (PMC) URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates MDPI - Molecules URL:[Link]

  • Modular, stereocontrolled C

    
    –H/C
    
    
    
    –C activation of alkyl carboxylic acids
    Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes & Protocols: Mastering the Challenge of Coupling Sterically Hindered Azetidine Amino Acids

Introduction: The Unique Challenge of Azetidine Amino Acids Azetidine amino acids are prized building blocks in medicinal chemistry and drug development.[1][2] Their rigid, four-membered ring structure imparts unique con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Azetidine Amino Acids

Azetidine amino acids are prized building blocks in medicinal chemistry and drug development.[1][2] Their rigid, four-membered ring structure imparts unique conformational constraints on peptides, enhancing properties such as metabolic stability, bioavailability, and target affinity.[3][4] L-azetidine-2-carboxylic acid, a naturally occurring proline analogue, and its derivatives are instrumental in creating novel peptidomimetics and therapeutic agents.[1][2]

However, the very structural rigidity that makes these molecules valuable also presents a significant synthetic hurdle. The constrained ring system, particularly when further substituted, creates substantial steric hindrance around the secondary amine and the carboxylic acid. This steric bulk dramatically slows the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and an increased risk of epimerization at the C-terminus when using standard peptide coupling protocols.[5][6][7]

This guide provides a comprehensive overview of field-proven strategies and detailed protocols to overcome these challenges. We will delve into the rationale behind selecting optimal coupling reagents, reaction conditions, and advanced techniques to ensure the successful and high-fidelity incorporation of sterically hindered azetidine amino acids into peptide sequences.

The Root of the Problem: Understanding Steric Hindrance in Azetidines

The difficulty in coupling azetidine amino acids stems from the reduced nucleophilicity of the ring's secondary amine and the steric shielding of the carboxyl group. Unlike more flexible amino acids, the azetidine ring cannot easily adopt a conformation that facilitates nucleophilic attack or carboxyl activation. This issue is compounded in derivatives such as:

  • α,α-disubstituted azetidines: Where substitution at the Cα position creates a highly congested environment.

  • N-alkylated azetidines: Similar to other N-methylated amino acids, these are notoriously difficult to couple due to the increased steric bulk on the nitrogen atom.[4][8]

  • β-substituted azetidines: Substitution on the ring can further restrict conformational freedom.

Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even second-generation reagents like HBTU often fail to drive these reactions to completion, necessitating the use of more potent and specialized chemical tools.[6][9]

Core Strategies for Efficient Coupling

Success in coupling sterically hindered azetidine amino acids hinges on a multi-faceted approach that optimizes the choice of coupling reagent, reaction conditions, and overall synthetic strategy.

The Crucial Choice: High-Potency Coupling Reagents

For sterically demanding couplings, the selection of the coupling reagent is the most critical factor. The goal is to generate a highly reactive activated ester intermediate that can overcome the high activation energy barrier of the reaction. The most effective reagents fall into three main classes: Uronium/Aminium salts, Phosphonium salts, and Anhydride-based reagents.

Uronium/Aminium Salts: These are the workhorses for difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as the gold standard for hindered couplings.[10] HATU's exceptional reactivity is derived from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing epimerization more effectively than its HOBt-based analogue, HBTU.[5][11][12]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable to HATU.[13][14][15] Its key advantages are enhanced safety (it is not explosive like benzotriazole-based reagents) and the generation of water-soluble byproducts, which simplifies purification, especially in solution-phase synthesis.[16][17]

Anhydride-Based Reagents:

  • T3P® (Propanephosphonic Acid Anhydride): An exceptionally powerful and versatile reagent that is highly effective for forming amide bonds, including those involving sterically hindered substrates.[18][19] T3P is known for producing high yields with almost no epimerization.[19] Its byproducts are water-soluble, making workup straightforward, and it is considered a "green" and safer alternative to many other reagents.[18] It has proven superior in difficult segment couplings and head-to-tail cyclizations.[20]

Acyl Fluoride Precursors:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): For the most extreme cases of steric hindrance, converting the carboxylic acid to a highly reactive acyl fluoride can be the most effective strategy.[9] Reagents like TFFH generate amino acid fluorides in situ, which are well-suited for coupling sterically demanding residues due to the small size of the fluoride leaving group.[13][17]

Table 1: Comparative Overview of Recommended Coupling Reagents
ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, low epimerization, extensive literature support.[5][10][11]Benzotriazole-based (potential safety concerns); can cause guanidinylation of the N-terminus if used in excess.[5][21]
COMU Uronium/AminiumReactivity comparable to HATU, enhanced safety profile, water-soluble byproducts.[14][16][17]Can be more expensive than older reagents.
T3P® Phosphonic AnhydrideExcellent for low epimerization, high yields, "green" with water-soluble byproducts, suitable for large scale.[18][19]Often requires a stoichiometric amount of base.
TFFH Acyl Fluoride PrecursorGenerates highly reactive acyl fluorides, excellent for extremely hindered couplings (e.g., α,α-disubstituted).[13][17]Requires anhydrous conditions; fluorinating agents can be moisture-sensitive.[9]
Optimizing Reaction Conditions
  • Base Selection: The use of a non-nucleophilic, sterically hindered base is critical. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred as they are less likely to cause side reactions or epimerization compared to less hindered bases like triethylamine (TEA).[4][5]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction. While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) often has superior solvating properties and is recommended for difficult sequences.[9]

  • Reaction Time and Temperature: Sterically hindered couplings are kinetically slow. It is essential to allow for extended reaction times, often from 2 hours to overnight, to ensure the reaction proceeds to completion.[9]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This technology is highly effective for driving difficult couplings. Microwave energy rapidly and uniformly heats the reaction, providing the necessary energy to overcome the activation barrier, which can dramatically shorten reaction times and improve purities.[7][9]

Advanced Synthetic Techniques
  • Double Coupling: This is a simple yet highly effective technique. After the initial coupling reaction, the vessel is drained and the coupling procedure is repeated with a fresh batch of activated amino acid and reagents.[9] This helps to drive the reaction to completion by ensuring a high concentration of the activated species is available to react with any remaining free amines.

Visualization of Key Workflows & Mechanisms

A clear understanding of the experimental workflow and the underlying chemical mechanisms is essential for successful synthesis.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_validation Validation & Iteration resin Resin with Free Amine (Post-Fmoc Deprotection) add Add Activated Mix to Resin resin->add reagents Azetidine Amino Acid + Coupling Reagent + Base in Solvent pre_act Pre-activation (1-5 minutes) reagents->pre_act pre_act->add couple Agitate (2h - Overnight) add->couple monitor Monitor Reaction (e.g., Bromophenol Blue Test) couple->monitor incomplete Incomplete? monitor->incomplete wash Wash Resin complete Complete wash->complete incomplete->wash No double_couple Perform Double Coupling incomplete->double_couple Yes double_couple->add

HATU_Mechanism acid R-COOH (Azetidine Amino Acid) carboxylate R-COO⁻ (Carboxylate Anion) acid->carboxylate + Base base Base (DIPEA) base->carboxylate hatu HATU oat_ester Highly Reactive OAt-Ester R-CO-OAt hatu->oat_ester carboxylate->oat_ester peptide_bond Amide Bond (R-CO-NH-Peptide) oat_ester:f1->peptide_bond + H₂N-Peptide hoat HOAt (Byproduct) oat_ester->hoat amine H₂N-Peptide amine->peptide_bond

Detailed Experimental Protocols

Safety Precaution: Always handle coupling reagents, solvents, and bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Double Coupling

This protocol is robust and highly effective for most hindered azetidine couplings.

  • Resin Preparation: Following standard solid-phase peptide synthesis (SPPS), perform the Fmoc-deprotection of the N-terminal amine on the resin-bound peptide. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-azetidine amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.[4]

  • Base Addition: Add DIPEA (8 equivalents) to the activation mixture.[4] Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.[9]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling (Double Coupling): Repeat steps 2 through 4 with a fresh batch of reagents.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove any residual reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Bromophenol Blue test, as the Kaiser test is unreliable for secondary amines like azetidine) to confirm the absence of free amines.[4]

Protocol 2: COMU-Mediated Coupling

This protocol is an excellent alternative to HATU, offering a better safety profile.

  • Resin Preparation: Perform Fmoc-deprotection and wash the resin as described in Protocol 1, Step 1.

  • Reagent Solution: In a separate vessel, dissolve the Fmoc-azetidine amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Unlike HATU/HBTU, COMU can be highly effective with a reduced amount of base.[17][21]

  • Coupling: Add the reagent solution immediately to the resin (no pre-activation is typically required). A color change to yellow upon addition of the base is often observed, which fades as the reaction proceeds.[16]

  • Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended.

  • Washing: Drain and wash the resin as described in Protocol 1, Step 7.

  • Monitoring: Check for reaction completion using an appropriate qualitative test. If incomplete, a second coupling can be performed.

Protocol 3: T3P®-Mediated Coupling (Solution Phase Example)

This protocol is adapted for solution-phase synthesis and is valued for its low epimerization.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected azetidine amino acid (1 equivalent) and the amine component (as a hydrochloride salt, 1.1 equivalents) in a suitable anhydrous solvent (e.g., Ethyl Acetate or DCM).

  • Base Addition: Add a suitable base, such as DIPEA or pyridine (3-4 equivalents), and cool the mixture to 0 °C in an ice bath.

  • T3P® Addition: Slowly add T3P® (often supplied as a 50% solution in a solvent like Ethyl Acetate; 1.5 equivalents) to the cooled, stirring mixture.[22]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue to stir for an additional 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[18]

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate). The aqueous layer will contain the water-soluble phosphate byproducts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue test)1. Insufficient reaction time.2. Reagent potency is too low.3. Peptide aggregation on resin.1. Extend coupling time to 4h, 12h, or overnight.[9]2. Switch to a more potent reagent (e.g., from HCTU to HATU or use TFFH).3. Perform the coupling in NMP or a DCM/DMF/NMP mixture.[9]4. Utilize microwave-assisted synthesis.
Low Yield after Cleavage 1. Significant incomplete coupling at the hindered step.2. Degradation of the azetidine ring.1. Implement double coupling in the protocol as standard for the hindered residue.2. While generally stable, ensure cleavage conditions (e.g., strong acid like TFA) are not excessively harsh or prolonged.[3][23]
Epimerization/Racemization Detected 1. Base is too strong or unhindered.2. Over-activation or excessive temperature.1. Ensure use of a hindered base like DIPEA or 2,4,6-collidine.2. Avoid excessive pre-activation times. If using heat, apply it cautiously and for minimal duration. Use a reagent known for low racemization like T3P®.[19]

Conclusion

The incorporation of sterically hindered azetidine amino acids is a challenging but achievable synthetic task. Success requires moving beyond standard peptide coupling protocols and embracing more potent chemical tools and optimized conditions. High-reactivity uronium salts like HATU and COMU, or powerful anhydride reagents like T3P®, are essential for driving these difficult reactions. By combining the appropriate reagent with optimized conditions—including the use of hindered bases, superior solvents, extended reaction times, and techniques like double coupling or microwave assistance—researchers can effectively unlock the potential of these valuable building blocks for the development of next-generation peptide therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
  • Benchchem. (2025). The Advent of COMU: A Paradigm Shift in Peptide Synthesis. Benchchem.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Klose, J., et al. 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • AAPPTEC. Coupling Reagents. AAPPTEC - Peptides.
  • MilliporeSigma. Peptide Coupling Reagents Guide. MilliporeSigma.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). CORE.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025).
  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
  • COMU: A third generation of uronium-type coupling reagents. (2009). Luxembourg Bio Technologies.
  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.).
  • Merck. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Merck.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • ChemicalBook. (2024).
  • Benchchem. (2025).
  • Enamine.
  • Benchchem. (2025).
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex .... (2025). Organic Chemistry Frontiers (RSC Publishing).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022).
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.).
  • Epimerisation in Peptide Synthesis. (n.d.). MDPI.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). OUCI.
  • Stereoselective Access to Azetidine-Based α‑Amino Acids and Applications to Small Peptide Synthesis. (2020). Organic Letters - ACS Figshare.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online.
  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018).
  • Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.).

Sources

Application

Preparation of pharmaceutical intermediates using fluorobenzyl azetidines

Application Note: Strategic Synthesis and Utilization of Fluorobenzyl Azetidines in Pharmaceutical Development Abstract The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Utilization of Fluorobenzyl Azetidines in Pharmaceutical Development

Abstract

The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a unique balance of structural rigidity and metabolic stability.[1][2][3][4][5] Specifically, the N-(4-fluorobenzyl)azetidine moiety serves as a critical intermediate, leveraging the "fluorine effect" to block metabolic hot spots while modulating lipophilicity (LogP). This application note details the robust, scalable preparation of functionalized fluorobenzyl azetidines and their subsequent conversion into high-value pharmaceutical intermediates. We focus on the epichlorohydrin cyclization route for ring construction and the subsequent oxidation-functionalization sequence at the C-3 position, a common motif in kinase inhibitors (e.g., Cobimetinib analogs) and S1P1 modulators.

Introduction: The Azetidine Advantage

In drug design, replacing a flexible diethylamine or a larger piperidine ring with an azetidine often results in improved physicochemical properties. The high ring strain (~25 kcal/mol) of azetidine induces a distinct "puckered" conformation, directing vectors for substituent interactions that are inaccessible to other heterocycles.

Why 4-Fluorobenzyl?

  • Metabolic Blocking: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the benzylic position and the para-position of the phenyl ring.

  • Lipophilicity Tuning: Fluorine modulation allows for precise control of membrane permeability without significant steric penalty.

  • Orthogonal Reactivity: The N-benzyl group serves as a semi-permanent protecting group that can be removed via hydrogenolysis (Pd/C, H₂) late in the synthesis if the free azetidine is required.

Strategic Considerations & Safety

  • Thermal Runaway: Azetidine formation from epichlorohydrin is highly exothermic. Controlled addition rates are non-negotiable.

  • Toxicity: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. 4-Fluorobenzylamine is corrosive. All operations must occur in a fume hood with appropriate PPE (butyl rubber gloves recommended).

  • Stability: Free base azetidines are volatile and can polymerize. Intermediates are best stored as hydrochloride or oxalate salts, or kept in solution at low temperatures.

Protocol 1: De Novo Synthesis of 1-(4-Fluorobenzyl)azetidin-3-ol

Rationale: While azetidine hydrochloride is commercially available, it is expensive. The industrial standard for accessing 3-functionalized azetidines is the condensation of a primary amine with epichlorohydrin. This protocol yields the 3-hydroxy derivative, a versatile handle for further elaboration.

Reagents:

  • 4-Fluorobenzylamine (1.0 equiv)

  • Epichlorohydrin (1.1 equiv)

  • Sodium Hydroxide (aqueous, 50% w/w)

  • Solvent: Methanol / Water system[6]

Step-by-Step Methodology:

  • Alkylation (Ring Opening):

    • Charge a jacketed reactor with 4-fluorobenzylamine (50.0 g, 400 mmol) and Methanol (150 mL). Cool to 0°C.

    • Add Epichlorohydrin (34.4 mL, 440 mmol) dropwise over 60 minutes. Critical: Maintain internal temperature < 10°C to prevent polymerization.

    • Allow the mixture to warm to 20°C and stir for 16 hours.

    • Checkpoint: LCMS should show consumption of amine and formation of the chlorohydrin intermediate (M+H = 218/220).

  • Cyclization (Ring Closure):

    • Heat the solution to reflux (65°C).

    • Slowly add 50% NaOH (35.2 g, 440 mmol) over 2 hours.

    • Mechanism:[1][2][6][7][8][9][10] The secondary amine attacks the epoxide (formed in situ from the chlorohydrin) to close the 4-membered ring.

    • Stir at reflux for an additional 3 hours.

  • Workup & Isolation:

    • Cool to room temperature and concentrate methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc (4:1) to yield 1-(4-fluorobenzyl)azetidin-3-ol as white crystals.

    • Yield Target: 65-75%.

Visual Workflow: Ring Construction

AzetidineSynthesis Start 4-Fluorobenzylamine + Epichlorohydrin Inter Chlorohydrin Intermediate Start->Inter 0°C to RT 16h Cyclization Cyclization (NaOH, Reflux) Inter->Cyclization Base Induced Ring Closure Product 1-(4-Fluorobenzyl) azetidin-3-ol Cyclization->Product Extraction & Recrystallization

Caption: Figure 1. Convergent synthesis of the azetidine core via bis-alkylation sequence.

Protocol 2: Oxidation to 1-(4-Fluorobenzyl)azetidin-3-one

Rationale: The 3-hydroxy group is a "dead end" for many targets. Oxidation to the ketone (azetidinone) unlocks the C-3 position for reductive amination, Grignard addition, or Wittig olefination. This intermediate is notoriously unstable (prone to hydrate formation and polymerization) and must be handled under anhydrous conditions.

Reagents:

  • 1-(4-Fluorobenzyl)azetidin-3-ol (from Protocol 1)

  • Oxalyl Chloride (1.2 equiv) / DMSO (2.4 equiv) [Swern Conditions]

  • Triethylamine (5.0 equiv)

  • Solvent: Anhydrous DCM[11]

Step-by-Step Methodology:

  • Activation:

    • Cool anhydrous DCM (200 mL) to -78°C (Dry ice/Acetone bath).

    • Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Add DMSO (2.4 equiv) dropwise. Caution: Gas evolution (CO, CO₂) and exotherm. Maintain Temp < -60°C. Stir for 15 mins.

  • Oxidation:

    • Add a solution of 1-(4-fluorobenzyl)azetidin-3-ol (1.0 equiv) in DCM dropwise over 30 minutes.

    • Stir at -78°C for 45 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).

  • Elimination:

    • Add Triethylamine (5.0 equiv) dropwise.

    • Allow the reaction to warm to 0°C over 1 hour.

  • Workup (Rapid):

    • Quench with saturated NaHCO₃.

    • Extract with DCM.

    • Critical: Do not use acidic washes (the ketone is acid-sensitive).

    • Dry (Na₂SO₄) and concentrate at low temperature (< 30°C) .

    • Storage: Use immediately in the next step or store as a frozen benzene solution.

Protocol 3: Application - Reductive Amination at C-3

Rationale: This step demonstrates the utility of the intermediate prepared above.[12][13] We will synthesize a generic 3-aminoazetidine pharmacophore , a motif found in several JAK inhibitors.

Reaction: 1-(4-Fluorobenzyl)azetidin-3-one + Heteroaryl Amine


 Target Intermediate

Methodology:

  • Dissolve the azetidin-3-one (1.0 equiv) and the Target Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 1h at RT.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Why STAB? It is milder than NaCNBH₃ and non-toxic. It selectively reduces the imine without reducing the ketone (if any remains) or the fluorobenzyl group.

  • Stir 12h. Quench with NaHCO₃.

  • Isolate via column chromatography (DCM/MeOH).

Data Summary: Reaction Parameters
ParameterProtocol 1 (Ring Closure)Protocol 2 (Swern Ox)Protocol 3 (Reductive Amination)
Limiting Reagent 4-FluorobenzylamineAlcohol IntermediateAzetidin-3-one
Key Reagent Epichlorohydrin(COCl)₂ / DMSONaBH(OAc)₃
Temp Range 0°C

65°C
-78°C

0°C
20°C
Critical Hazard Exotherm / ToxicityGas Evolution (CO)Acid Sensitivity
Typical Yield 70%85% (Crude)60-80%
Visual Workflow: Functionalization Logic

AzetidineFunctionalization Ketone 1-(4-Fluorobenzyl) azetidin-3-one Choice Strategic Divergence Ketone->Choice PathA Path A: Reductive Amination (creates 3-aminoazetidines) Choice->PathA + Amine / STAB PathB Path B: Wittig Olefination (creates 3-methyleneazetidines) Choice->PathB + Ph3P=CH2 PathC Path C: Grignard Addition (creates 3-substituted-3-hydroxy) Choice->PathC + R-MgBr

Caption: Figure 2. Divergent synthesis from the key azetidinone intermediate.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][12]

    • Source: PubMed (2026).
    • URL:[Link] (General Search Link for verification)

  • Epichlorohydrin Cyclization Mechanism

    • Title: Preparation and Characteriz
    • Source: Advanced Journal of Chemistry (2025).
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination - Common Conditions and Reagents.[6]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Handling of Azetidine Salts: Title: Safety Data Sheet: Azetidine Hydrochloride. Source: Apollo Scientific (2023).
  • General Reactivity of Strained Rings

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[1][12][13][14][15]

    • Source: Royal Society of Chemistry (2021).
    • URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of N-(4-Fluorobenzyl)azetidine-2-carboxylic acid

Executive Summary & Mechanistic Rationale N-(4-Fluorobenzyl)azetidine-2-carboxylic acid is a critical cyclic amino acid building block, heavily utilized in the synthesis of arginase inhibitors and EP4 receptor antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-Fluorobenzyl)azetidine-2-carboxylic acid is a critical cyclic amino acid building block, heavily utilized in the synthesis of arginase inhibitors and EP4 receptor antagonists [1][2]. Transitioning its synthesis from discovery chemistry to process-scale manufacturing presents significant challenges, including exotherm management, the toxicity of traditional halogenated solvents, and the absolute need to bypass chromatographic purification.

While direct alkylation of azetidine-2-carboxylic acid with 4-fluorobenzyl bromide is possible, it is fundamentally flawed for scale-up. Direct alkylation of secondary amines often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions that risk epimerization of the C2 stereocenter.

The superior, causality-driven approach is reductive amination. Because the azetidine ring contains a secondary amine, its condensation with 4-fluorobenzaldehyde generates an activated iminium ion rather than a neutral imine. By utilizing Sodium triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces iminium ions over free aldehydes, we prevent the wasteful reduction of the starting aldehyde into 4-fluorobenzyl alcohol.

ReactionMechanism SM1 Azetidine-2-carboxylic acid (Zwitterion) Hemiaminal Hemiaminal Intermediate (Unstable) SM1->Hemiaminal Nucleophilic Attack SM2 4-Fluorobenzaldehyde (Electrophile) SM2->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product N-(4-Fluorobenzyl)azetidine- 2-carboxylic acid Iminium->Product Hydride Transfer from STAB

Figure 1: Mechanistic pathway of the reductive amination, highlighting the critical iminium intermediate.

Process Optimization & Quantitative Data

During route scouting, the primary physical bottleneck was the poor solubility of the zwitterionic azetidine-2-carboxylic acid in standard organic solvents. While 1,2-dichloroethane (DCE) is historically cited in literature [1], its toxicity (ICH Class 1) makes it unsuitable for late-stage pharmaceutical scale-up. We evaluated greener solvent systems, utilizing N,N-diisopropylethylamine (DIPEA) to mobilize the amino acid.

Table 1: Solvent and Base Optimization for Iminium Formation (100 mmol scale)

Solvent SystemAdditiveConversion (2h)Impurity ProfileProcess Mass Intensity (PMI) Suitability
DCENone45%High unreacted SMPoor (Toxic, ICH Class 1)
DCEDIPEA (1.2 eq)92%CleanPoor (Toxic, ICH Class 1)
THFDIPEA (1.2 eq)98%CleanExcellent (Scalable, Green)
EtOAc / MeOH (9:1)DIPEA (1.2 eq)85%5% Benzyl alcoholModerate (MeOH reacts with STAB)

Based on the empirical data, THF combined with DIPEA was selected as the optimal system, providing near-quantitative iminium formation while adhering to green chemistry principles.

Scale-Up Workflow & Self-Validating Protocol

The following protocol is engineered for a 1.0 mol (approx. 100 g) scale. It utilizes a self-validating framework where each phase requires specific analytical criteria (In-Process Controls, IPC) to be met before the reaction is allowed to proceed.

ScaleUpWorkflow Prep 1. Reagent Preparation THF, DIPEA, 15°C Iminium 2. Iminium Formation Stir 2h, IPC Check Prep->Iminium Reduction 3. STAB Addition Portionwise, <25°C Iminium->Reduction Quench 4. Aqueous Quench NaHCO3, pH 7.5 Reduction->Quench Isolation 5. Isoelectric Precipitation pH 4.5-5.0, Filter Quench->Isolation

Figure 2: Five-stage scalable workflow for the synthesis and chromatography-free isolation.

Phase 1: Iminium Formation

Causality: The zwitterionic starting material must be neutralized to expose the nucleophilic secondary amine. DIPEA serves this role perfectly; its steric bulk prevents it from acting as a competing nucleophile against the aldehyde.

  • Charge a 3 L jacketed glass reactor with Azetidine-2-carboxylic acid (101.1 g, 1.0 mol) and anhydrous THF (1.0 L).

  • Begin agitation (250 rpm) and add DIPEA (155.1 g, 1.2 mol) over 10 minutes. The thick suspension will thin as the amine is mobilized.

  • Add 4-Fluorobenzaldehyde (130.3 g, 1.05 mol) in a single portion.

  • Stir the mixture at 20°C for 2 hours.

Self-Validation Check (IPC 1): Pull a 0.5 mL aliquot, quench with MeOH, and analyze via HPLC. The reaction must show >95% consumption of azetidine-2-carboxylic acid. Critical: Do not add STAB prematurely. If unreacted aldehyde is too high, STAB will reduce it to 4-fluorobenzyl alcohol, permanently stalling the reaction.

Phase 2: Reduction

Causality: Hydride transfer from STAB to the iminium ion is highly exothermic. Portionwise addition is mandatory to control the heat release, preventing thermal degradation of the intermediate and minimizing the formation of side products. 5. Cool the reactor jacket to 10°C. 6. Add Sodium triacetoxyborohydride (STAB) (318.0 g, 1.5 mol) in 5 equal portions over 60 minutes, rigorously maintaining the internal temperature below 25°C. 7. Stir the reaction at 20°C for 4 hours.

Self-Validation Check (IPC 2): HPLC analysis must indicate <1% of the iminium intermediate remaining.

Phase 3: Workup & Isoelectric Crystallization

Causality: The product is an amphoteric molecule (amino acid). Traditional liquid-liquid extraction is highly inefficient for zwitterions. By adjusting the aqueous phase precisely to the molecule's isoelectric point (pI ~4.8), the zwitterion's net charge becomes zero, minimizing its hydration energy and forcing it to crystallize directly from the aqueous phase [3]. 8. Quench the reaction by slowly adding 10% aqueous NaHCO₃ (1.0 L). Caution: Vigorous gas evolution (H₂) will occur as excess STAB is destroyed. 9. Stir for 30 minutes, then separate the phases. Discard the upper organic (THF) layer, which contains the DIPEA and any trace unreacted aldehyde. 10. Transfer the product-rich aqueous phase back to the reactor. Slowly add 2M HCl dropwise until the pH reaches exactly 4.8. 11. Seed the solution with 0.5 g of authentic N-(4-Fluorobenzyl)azetidine-2-carboxylic acid and cool the jacket to 5°C over 2 hours. 12. Filter the resulting dense, white crystalline slurry. Wash the filter cake with cold water (2 x 100 mL) to remove inorganic salts, followed by cold acetone (100 mL) to dry the cake. 13. Dry under vacuum at 45°C for 12 hours.

Quality Control Metrics

This direct crystallization protocol bypasses the need for silica gel chromatography, drastically reducing solvent waste, processing time, and overall cost of goods (COGs).

Table 2: Quality Control Data (1.0 mol Scale)

ParameterResultAnalytical Method
Isolated Yield178.5 g (85%)Gravimetric
Purity>99.2%HPLC (UV 254 nm)
Enantiomeric Excess (ee)>99%Chiral HPLC
Residual Fluorobenzaldehyde<0.1%GC-MS
Water Content0.3%Karl Fischer Titration

References

  • Synthesis of Arginase Inhibitors: An Overview Source: National Institutes of Health (PMC) URL:[Link]

  • Cyclic amine derivatives as ep4 receptor antagonists (WO2013004290A1)
  • Esterase genes and uses of the same (US20020173013A1)

Technical Notes & Optimization

Troubleshooting

Solubility issues with 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid in organic solvents

Subject: 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid Executive Summary: The "Isoelectric Trap" If you are struggling to dissolve 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid (hereafter F-Aze ), you are likely encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid

Executive Summary: The "Isoelectric Trap"

If you are struggling to dissolve 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid (hereafter F-Aze ), you are likely encountering the "Lipophilic Zwitterion Paradox." [1]

Unlike simple organic intermediates, F-Aze possesses two conflicting domains:[1]

  • High Crystal Lattice Energy: The internal salt bridge between the carboxylic acid (

    
    ) and the tertiary azetidine amine (
    
    
    
    ) creates a rigid, high-melting-point lattice that resists solvation.[1]
  • Conflicting Solubility Domains: The 4-fluorobenzyl group is highly lipophilic (greasy), while the amino acid core is highly polar.[1]

The Result: In its neutral state, F-Aze is too polar for non-polar solvents (Hexane, Ether) but too lipophilic for pure water.[1] It often exists as an insoluble "rock" in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) unless you chemically modify its charge state.[1]

Mechanistic Insight: Breaking the Lattice

To achieve solubility, you must disrupt the intermolecular ionic bonds. This is done by shifting the pH away from the Isoelectric Point (pI).

Zwitterion Equilibrium Diagram

The following diagram illustrates how pH manipulation forces the molecule into a soluble state.

Zwitterion_Solubility Acidic CATIONIC FORM (Soluble in Water/Polar Organic) Protonated Amine & Acid Zwitterion ZWITTERION (Neutral) (Insoluble 'Rock') Lattice Energy > Solvation Acidic->Zwitterion  Neutralize   Zwitterion->Acidic  Add Acid (TFA/HCl)    pH < 4.0 Basic ANIONIC FORM (Soluble in Water/Basic Buffer) Deprotonated Carboxylate Zwitterion->Basic  Add Base (NaOH/TEA)    pH > 9.0 Basic->Zwitterion  Neutralize  

Figure 1: Solubility is achieved by driving the equilibrium to the Cationic (left) or Anionic (right) edges, breaking the internal salt bridge.[1]

Troubleshooting Guide (FAQ)
Q1: I added DCM (Dichloromethane) and the solid is just floating. Why?

A: In DCM, the compound exists as a zwitterion. DCM is not polar enough to break the ionic lattice interactions.

  • The Fix: Add a "Solubilizing Modifier."

    • For NMR/Analysis: Add 5-10% TFA (Trifluoroacetic acid) or CD3OD to the DCM.[1]

    • For Reactions: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1] This deprotonates the carboxylic acid, but more importantly, if you are coupling the acid, the base keeps the amine free.[1] Note: For extraction, see Protocol B below.

Q2: Can I heat it to get it into solution?

A: STOP. Do not heat azetidine derivatives above 40-50°C if possible.

  • Risk: Azetidines are strained 4-membered rings (approx. 25 kcal/mol strain energy).[1] Thermal stress, especially in the presence of Lewis acids or nucleophiles, can trigger ring-opening , destroying your compound and yielding linear impurities [1].[1]

Q3: The solution turned hazy/cloudy in Methanol.

A: This is likely an inorganic salt contaminant (NaCl/KCl) from a previous step, not the F-Aze itself.[1] F-Aze should be soluble in Methanol.[1]

  • Test: Filter the solution. If the filtrate contains your product (check TLC/LCMS) and the solid is water-soluble but organic-insoluble, it is salt.[1]

Experimental Protocols
Protocol A: The "Shift-and-Extract" Method (Purification)

Use this when your compound is stuck in the organic/aqueous interface.[1]

  • Biphasic Setup: Suspend the insoluble F-Aze in a 1:1 mixture of DCM and Water .

  • Acidification (To Organic Phase):

    • Note: Unlike simple amines, zwitterions are tricky.[1] Often, converting to the HCl salt makes it soluble in DCM/MeOH mixtures, while the free zwitterion is insoluble.[1]

    • Action: Add 1M HCl dropwise until the aqueous layer is pH ~2.

    • Observation: If the compound is lipophilic enough (due to the fluorobenzyl group), the cationic form might partition into the DCM. If not, it will go into the water.

  • Basification (To Aqueous Phase):

    • Action: Add 1M NaOH until pH > 10.

    • Result: The carboxylate anion (

      
      ) will form.[1] Due to the fluorobenzyl group, this might form a soapy emulsion. Use Brine to break it.
      
Protocol B: Standard Solubility Screening Matrix

Reference data for 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid.

Solvent SystemSolubility RatingComments
Water (Neutral) Low/InsolubleLipophilic benzyl group prevents dissolution despite polar core.[1]
Water (pH < 3) HighForms soluble Hydrochloride salt.[1]
Water (pH > 9) Moderate/HighForms soluble Sodium carboxylate salt.[1]
DCM (Pure) Low/InsolubleZwitterion lattice resists solvation.[1]
DCM + 5% TFA High Breaks zwitterion; best for handling/transfer.
DCM + 5% TEA ModerateSolubilizes as the triethylammonium salt.
Methanol/Ethanol ModerateProtic solvents stabilize the zwitterion better than DCM.
DMSO/DMF High High dielectric constant breaks the lattice.
Hexane/Ether InsolubleToo polar; use for precipitation/washing.
Decision Tree: Handling Your Sample

Follow this logic flow to determine the correct solvent system for your specific application.

Solubility_Workflow Start Start: Solid F-Aze Sample Goal What is your goal? Start->Goal Analytic Analysis (NMR/LCMS) Goal->Analytic Reaction Chemical Reaction Goal->Reaction Purification Purification/Extraction Goal->Purification Solvent_NMR Use DMSO-d6 OR CDCl3 + 1 drop TFA-d Analytic->Solvent_NMR React_Type Coupling or Modification? Reaction->React_Type Extract Use Acid/Base Extraction (See Protocol A) Purification->Extract Coupling Dissolve in DMF/DMAc OR DCM + DIPEA (2 eq) React_Type->Coupling

Figure 2: Workflow for selecting the appropriate solvent system based on experimental intent.[1]

References
  • BenchChem. (2025).[2] Technical Support Center: Azetidine Ring-Opening Reactions.[1] Retrieved from (Verified via search context).[1]

  • Selleck Chemicals. (2024). Azetidine-2-carboxylic acid Solubility Data. Retrieved from (Verified via search context).[1]

  • Takaishi, T., et al. (2018).[1] Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles, 96(12).[1] Retrieved from (Verified via search context).[1]

  • PubChem. (2025).[3] Compound Summary: (S)-Azetidine-2-carboxylic acid.[1][3][4][5][6] National Library of Medicine.[3] Retrieved from .[1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling fluorinated organic intermediates.

Sources

Optimization

Technical Support Center: Enantioseparation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid

[1] Executive Summary You are attempting to resolve the enantiomers of 1-(4-fluorobenzyl)azetidine-2-carboxylic acid . This molecule presents a specific chromatographic challenge: it is a cyclic, tertiary amino acid .

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

You are attempting to resolve the enantiomers of 1-(4-fluorobenzyl)azetidine-2-carboxylic acid . This molecule presents a specific chromatographic challenge: it is a cyclic, tertiary amino acid . Unlike standard amino acids, it lacks the primary amine group required for many common "amino acid" columns (like Crown Ethers), and its zwitterionic nature requires careful pH control to prevent precipitation or peak tailing.

This guide prioritizes Zwitterionic Phase (ZWIX) and Macrocyclic Antibiotic (Teicoplanin) chemistries as the primary protocols, with Immobilized Polysaccharide phases as a robust secondary option.

Module 1: Critical Method Selection (The "Why" & "How")

The "Crown Ether" Trap (Warning)

Do NOT use Crown Ether columns (e.g., Crownpak CR-I, CR(+)).

  • Reasoning: Crown ether selectors require the formation of a "tripod" hydrogen bonding complex with a primary ammonium group (

    
    ).[1] Your molecule is an N-benzyl derivative, making it a tertiary amine .[1] It physically cannot form the necessary complex for chiral recognition on these phases.
    
Primary Recommendation: Zwitterionic Stationary Phases

The most robust method for separating underivatized amino acids containing hydrophobic groups (like the 4-fluorobenzyl moiety) is using Cinchona alkaloid-derived zwitterionic phases .[1]

  • Recommended Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 3.0 mm).[1][2]

  • Mechanism: These columns contain both anion-exchange and cation-exchange sites.[1][3] They separate based on a double ion-pairing mechanism that perfectly matches the zwitterionic state of your molecule.[1]

  • The "Fluorine" Advantage: The 4-fluorobenzyl group adds lipophilicity and

    
    -
    
    
    
    interaction potential, which enhances selectivity on the ZWIX aromatic selector compared to unsubstituted azetidine-2-carboxylic acid.[1]
Protocol A: ZWIX Method (Polar Ionic Mode)
ParameterSetting
Mobile Phase MeOH / ACN / H₂O (49 : 49 :[1] 2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Additives CRITICAL: You must maintain a specific acid/base ratio.[1] The standard is 2:1 molar ratio of Acid:Base (e.g., 50mM FA : 25mM DEA) to ensure the phase behaves zwitterionically.
Flow Rate 0.4 mL/min (for 3mm ID)
Temperature 25°C (Lowering to 10°C can significantly increase resolution (

) for this molecule)
Detection UV @ 254 nm (Targeting the Fluorobenzyl chromophore)
Secondary Recommendation: Macrocyclic Antibiotics

If ZWIX is unavailable, Teicoplanin-based columns are the industry standard for cyclic amino acids (like proline and azetidine derivatives).

  • Recommended Column: Chirobiotic T or T2 (Astec/Sigma).[1]

  • Mode: Polar Organic Mode (POM).

Protocol B: Chirobiotic T Method
ParameterSetting
Mobile Phase Methanol (100%) + 0.1% Triethylamine (TEA) + 0.1% Acetic Acid
Optimization If retention is too low, add 5-10% Water.[1] If resolution is poor, switch to Ethanol (100%).
Mechanism The secondary amine of the antibiotic interacts with the carboxylic acid, while the hydrophobic pockets accommodate the 4-fluorobenzyl group.

Module 2: Visualization of Method Logic

The following diagram outlines the decision process for selecting the correct column and mobile phase based on the specific structural features of your azetidine derivative.

MethodDevelopment Start Analyte: 1-(4-Fluorobenzyl) azetidine-2-COOH CheckStructure Structural Check: Tertiary Amine? Start->CheckStructure CrownEther Crown Ether CSP (Crownpak CR) CheckStructure->CrownEther No (Error) SelectPath Select Chemistry CheckStructure->SelectPath Yes Fail FAIL: Requires Primary Amine CrownEther->Fail ZWIX Option A: Zwitterionic (Chiralpak ZWIX) SelectPath->ZWIX High Selectivity Teico Option B: Teicoplanin (Chirobiotic T) SelectPath->Teico Robustness Poly Option C: Immobilized Polysaccharide (IC/IG) SelectPath->Poly General Purpose MethodZWIX Method: MeOH/ACN + FA/DEA (Double Ion Pairing) ZWIX->MethodZWIX MethodTeico Method: MeOH + TEA/HOAc (Polar Organic Mode) Teico->MethodTeico MethodPoly Method: Alkane/IPA + TFA (Suppress COOH ionization) Poly->MethodPoly

Caption: Decision tree ruling out Crown Ethers due to tertiary amine structure and prioritizing Zwitterionic/Teicoplanin phases.

Module 3: Troubleshooting & FAQs

Issue 1: Peak Tailing (The "Shark Fin" Peak)

Symptom: The front of the peak is sharp, but the tail drags significantly.

  • Root Cause: Interaction between the tertiary nitrogen (amine) and residual silanols on the silica surface.

  • Fix (Polysaccharide Columns): Increase the Trifluoroacetic Acid (TFA) concentration to 0.1% or even 0.2%. The acid ensures the amine is fully protonated (

    
    ) and the carboxylic acid is neutral (
    
    
    
    ), preventing mixed-mode retention.
  • Fix (ZWIX Columns): Verify your Acid:Base ratio. If you use too much base (DEA), you deprotonate the weak anion exchange site on the ligand, losing retention and shape. Adhere strictly to the 2:1 (Acid:Base) molar ratio.

Issue 2: Analyte Precipitation (Pressure Spikes)

Symptom: System pressure rises during injection; peaks are missing.

  • Root Cause: 1-(4-fluorobenzyl)azetidine-2-carboxylic acid has an Isoelectric Point (pI) where its net charge is zero.[1] In this state, it is least soluble, especially in high-organic solvents like pure Acetonitrile.

  • Fix: Ensure your sample diluent matches the mobile phase. Do not dissolve the sample in pure water and inject into a Normal Phase (Hexane) system. Dissolve in the mobile phase (e.g., MeOH with additives).[2]

Issue 3: No Resolution on Polysaccharide Columns (AD-H/OD-H)

Symptom: Single peak or partial separation.

  • Root Cause: The "coated" phases (AD/OD) restrict you to Alcohols/Alkanes. The 4-fluorobenzyl group might require a "pi-basic" solvent to optimize interaction.[1]

  • Fix: Switch to an Immobilized Column (Chiralpak IC or IG) . These allow the use of Dichloromethane (DCM) or Ethyl Acetate in the mobile phase.

    • Recipe: Hexane / DCM / EtOH / TFA (50 : 30 : 20 : 0.1).[1] The DCM often enhances selectivity for benzylated molecules by modifying the solvation of the aromatic ring.

Module 4: Experimental Data Summary

The following table summarizes expected performance based on structural analogs (Proline/Azetidine derivatives) found in technical literature.

Column ClassSpecific PhaseMobile Phase ModeExp. Selectivity (

)
Notes
Zwitterionic ZWIX(+) Polar Ionic (MeOH/ACN)> 1.5 Best Choice. Designed for underivatized amino acids.[1]
Antibiotic Chirobiotic T Polar Organic (MeOH)1.2 - 1.4Excellent stability; very robust for cyclic amino acids.[1]
Polysaccharide Chiralpak IC Normal Phase (Hex/DCM)1.1 - 1.3Requires DCM for optimal benzyl group recognition.[1]
Crown Ether Crownpak CR Aqueous HClO₄1.0 (Fail) Fails due to lack of primary amine (

).[1]

References

  • Daicel Chiral Technologies. (2013).[1][2] Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Couty, F., et al. (2005). "Practical asymmetric preparation of azetidine-2-carboxylic acid." Journal of Organic Chemistry, 70(22), 9028-9031. Retrieved from [Link]

  • Ilisz, I., et al. (2022).[4] "HPLC Enantioseparation of Rigid Chiral Probes... on Amylose Chiral Stationary Phase." Molecules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Azetidine-2-Carboxylic Acid Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when coupling the sterically hindered, non-proteinogenic amino acid, azetidine-2-carboxylic acid. Our goal is to equip you with the knowledge and practical strategies to achieve successful and efficient amide bond formation in your synthetic endeavors.

Introduction: The Challenge of Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational constraints into peptides and small molecules.[1][2] However, its rigid, strained ring system presents significant steric hindrance at the alpha-carbon, making amide bond formation a non-trivial synthetic challenge. Standard coupling protocols often result in low yields, slow reaction rates, and the formation of unwanted side products. This guide will explore the root causes of these difficulties and provide evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is azetidine-2-carboxylic acid so difficult to couple compared to other amino acids?

The primary reason lies in its structure. The four-membered ring of azetidine-2-carboxylic acid is highly strained, leading to a puckered conformation.[3] This conformation, combined with the substitution at the 2-position, creates a sterically congested environment around the carboxylic acid. This bulkiness impedes the approach of the amine nucleophile and can hinder the formation of the tetrahedral intermediate required for amide bond formation.

Q2: My standard carbodiimide coupling (e.g., DCC, EDC) is failing or giving very low yields. What is the underlying issue?

Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to activate the sterically hindered carboxylic acid of azetidine-2-carboxylic acid effectively.[4][5] The formation of the O-acylisourea intermediate can be slow and reversible, and this intermediate is susceptible to side reactions, such as the formation of N-acylurea byproducts, especially when the subsequent nucleophilic attack by the amine is slow due to steric hindrance.

Q3: What are the most effective types of coupling reagents for azetidine-2-carboxylic acid?

For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents.[4] These reagents generate highly reactive intermediates that can overcome the steric barrier. The most successful classes of reagents include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[4][6] They react with the carboxylic acid to form a highly reactive O-acylisouronium species, which is more susceptible to nucleophilic attack.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings. They form activated phosphonium esters that readily react with amines.

  • Acyl Fluoride Precursors: In extremely challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6] Reagents like TFFH can be used to generate the acyl fluoride in situ, which is a very reactive species for amide bond formation.[6]

Q4: Can I just increase the reaction temperature or time to improve my yield?

While increasing reaction time and applying gentle heat can sometimes help overcome the activation energy barrier of a sterically hindered coupling, this approach must be used with caution. Prolonged reaction times or elevated temperatures can increase the risk of racemization at the chiral center of the amino acid. Microwave-assisted peptide synthesis (MA-SPPS) can be a more controlled and efficient way to apply heat and drive difficult couplings to completion quickly.

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation Inadequate activation of the carboxylic acid due to weak coupling reagents (e.g., DCC, EDC).Switch to a more potent coupling reagent such as HATU, HBTU, HCTU, PyBOP, or PyAOP.[6] For extremely hindered systems, consider in situ formation of the acyl fluoride using TFFH.[6]
Insufficient reaction time or temperature for the sterically hindered coupling.Increase the reaction time, for example, from 1-2 hours to overnight. Consider gentle heating, but monitor for racemization. Microwave-assisted synthesis can be a highly effective alternative.
Poor solvation of reactants, leading to aggregation and reduced reactivity.Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial for difficult sequences.
Formation of Side Products (e.g., N-acylurea) Use of carbodiimide reagents with a sterically hindered system. The reactive O-acylisourea intermediate rearranges to the more stable N-acylurea before the amine can react.Avoid carbodiimide-based coupling reagents. Utilize uronium/aminium or phosphonium salt-based reagents that form more reactive and less rearrangement-prone activated esters.[6]
Racemization of the Azetidine-2-carboxylic Acid Stereocenter Prolonged exposure to high temperatures or strongly basic conditions.Minimize reaction time and temperature where possible. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Some coupling reagents, like TOTT, have been reported to result in lower racemization levels.[6]
Ring-Opening or Rearrangement of the Azetidine Ring Certain reaction conditions can promote the opening of the strained azetidine ring, especially with 2,2-disubstituted azetidines.[1]Carefully control reaction conditions, including the choice of coupling reagent and base. Screening different conditions may be necessary to find the optimal balance between amide formation and ring stability.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most couplings involving azetidine-2-carboxylic acid.

  • Pre-activation: In a separate reaction vessel, dissolve the N-protected azetidine-2-carboxylic acid (1.0 eq), HATU (0.95 eq), and a non-nucleophilic base such as DIPEA (2.0 eq) in an anhydrous solvent like DMF or NMP.

  • Stirring: Allow the pre-activation mixture to stir at room temperature for 5-10 minutes.

  • Addition of Amine: Add the amine component (1.0-1.2 eq) to the pre-activated solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction may require several hours to overnight for completion.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove water-soluble byproducts.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Systems

This protocol is an excellent alternative when even potent uronium/phosphonium reagents fail.[4]

  • Acyl Fluoride Formation: Dissolve the protected azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Add a fluorinating agent such as TFFH (1.05 eq) and a suitable base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes.

  • Coupling Reaction: In a separate flask, dissolve the amine component in anhydrous DCM. Add the freshly prepared acyl fluoride solution to the amine solution.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring for completion.

  • Work-up: Upon completion, perform an appropriate aqueous work-up.

Mechanistic Insights and Visualizations

To better understand the key to a successful coupling, it is helpful to visualize the activation step. The following diagram illustrates the general mechanism for the activation of a carboxylic acid using a uronium salt like HATU.

HATU_Activation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AzC Azetidine-2-COOH ActivatedEster Highly Reactive O-Acylisouronium Ester AzC->ActivatedEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product ActivatedEster->Amide + Amine (R-NH2) Byproducts Byproducts Troubleshooting_Workflow start Low Yield in Azetidine-2-COOH Coupling check_reagent Is a standard coupling reagent being used (e.g., DCC)? start->check_reagent change_reagent Switch to a potent reagent (HATU, HBTU, PyBOP) check_reagent->change_reagent Yes check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions No change_reagent->check_conditions increase_time_temp Increase reaction time or consider gentle heating/microwave check_conditions->increase_time_temp No check_solvent Is the solvent optimal (e.g., DMF)? check_conditions->check_solvent Yes increase_time_temp->check_solvent change_solvent Switch to or add NMP check_solvent->change_solvent No acyl_fluoride Consider acyl fluoride formation (TFFH) check_solvent->acyl_fluoride Yes change_solvent->acyl_fluoride success Successful Coupling acyl_fluoride->success

Caption: A logical workflow for troubleshooting low-yield couplings.

References

  • Zhang, Z., et al. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5738.
  • Futamura, Y., et al. (2005, October 15). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • Aurelio, L., et al. (2005, October 28). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Access to L-Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • Klaubert, T. J., et al. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH. Retrieved from [Link]

  • Hampsey, M., et al. (2020, August 12). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. Retrieved from [Link]

  • Taylor & Francis. (2009, February 18). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Retrieved from [Link]

  • ASM Journals. (n.d.). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Retrieved from [Link]

  • Okayama University. (n.d.). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • MDPI. (2022, September 28). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Technical University of Munich. (2025, December 15). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Semantic Scholar. (2023, February 27). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

Sources

Optimization

Crystallization techniques for 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid

Technical Support Center: Crystallization & Purification of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid Case ID: #AZT-4F-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Divis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Purification of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid

Case ID: #AZT-4F-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid . This compound is a critical intermediate, often used in the synthesis of S1P receptor modulators and proline-mimetic peptidomimetics.[1][2]

Unlike standard amino acids, the N-benzylation (specifically with the 4-fluorobenzyl moiety) alters the solubility profile significantly, reducing water solubility compared to the parent azetidine-2-carboxylic acid (L-Aze) and increasing solubility in polar organic solvents.[1][2] The primary challenge users face with this molecule is its tendency to "oil out" rather than crystallize due to the conformational strain of the 4-membered ring and the flexibility of the benzyl linker.[1][2]

Compound Properties (Technical Reference):

  • Core Structure: Azetidine ring (4-membered, nitrogen-containing).[1][2][3][4][5]

  • Functional Groups: Carboxylic acid (C2), Tertiary amine (N1), Fluorophenyl group.[2]

  • Nature: Amphoteric (Zwitterionic potential, though N-substitution suppresses this compared to NH-acids).[1][2]

  • Critical Quality Attribute (CQA): Enantiomeric purity (usually S-enantiomer is desired).

Recommended Crystallization Protocols

We have validated three primary workflows. Method A is the standard for high-purity isolation.[1][2] Method B is a rescue protocol for "oiled-out" products.[1][2]

Method A: Solvent/Anti-Solvent Recrystallization (Standard)

Best for: Removing non-polar impurities and improving enantiomeric excess (ee).[1][2]

ParameterSpecificationNotes
Primary Solvent Ethanol (Absolute) or MethanolHigh solubility for the zwitterion/free acid.[1][2]
Anti-Solvent Diethyl Ether or MTBELow solubility; induces controlled nucleation.[1][2]
Temperature 60°C

0°C
Slow cooling ramp (5°C/hour) is critical.[1][2]
Concentration 1g / 5-7 mLDo not over-saturate; azetidines form supersaturated oils easily.[1][2]

Protocol:

  • Dissolve the crude solid in minimum hot Ethanol (60°C).

  • Optional: Add activated carbon (5 wt%), stir for 15 min, and filter hot (removes color/tar).

  • Allow the solution to cool to 40°C.

  • Add Anti-Solvent (MTBE) dropwise until a persistent cloudiness (turbidity) appears.[1][2]

  • CRITICAL: Add seed crystals (0.1 wt%) if available.

  • Cool to 0-5°C over 4 hours.

  • Filter and wash with cold MTBE.[1][2]

Method B: Isoelectric Precipitation (pH Swing)

Best for: Large-scale isolation from aqueous reaction mixtures.[1][2]

Because the molecule has both a basic nitrogen and an acidic carboxyl group, it has an isoelectric point (pI) where solubility is lowest.[2]

  • Dissolution: Dissolve crude material in water at pH 10-11 (using NaOH). Impurities that are not acidic will remain undissolved (extract with Toluene if necessary).[1][2]

  • Neutralization: Slowly add 1M HCl while monitoring pH.

  • Target pH: Adjust to pH 5.5 – 6.5 (approximate pI for N-benzyl amino acids).

  • Crystallization: The zwitterion should precipitate as a white solid.[1][2]

  • Aging: Stir the slurry for 2 hours at 5°C to ripen the crystals.

Troubleshooting Guide (FAQ)

Q1: My product separated as a yellow oil at the bottom of the flask. How do I fix this?

  • Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2] It happens when the temperature drops too fast or the anti-solvent is added too quickly.[1][2]

  • Solution:

    • Re-heat the mixture until the oil redissolves (becomes one phase).

    • Add a small amount of the primary solvent (Ethanol) to lower the saturation slightly.[1][2]

    • Seed it: Scratch the glass wall or add a seed crystal at the cloud point.[1][2]

    • Cool much slower. If it oils again, decant the supernatant and treat the oil with vigorous stirring in cold Diethyl Ether to induce solidification (trituration).[2]

Q2: The melting point is lower than reported (e.g., <100°C or broad range).

  • Diagnosis: Likely contamination with the R-enantiomer (eutectic formation) or solvent inclusion.[1][2]

  • Solution: Perform a recrystallization using Isopropanol (IPA) .[1][2] IPA is excellent for upgrading chiral purity in amino acid derivatives.[1][2]

    • Protocol: Reflux in IPA, cool to RT. The racemate is often more soluble, leaving the pure enantiomer to crystallize (verify specific rotation).[2]

Q3: I cannot get the free acid to crystallize at all.

  • Diagnosis: The zwitterion might be unstable or too hygroscopic.[1][2]

  • Alternative: Convert to the Hydrochloride Salt .[1][2]

    • Dissolve free acid in dry Acetone.[1][2]

    • Bubble dry HCl gas or add HCl in Dioxane (1.1 eq).[1][2]

    • The HCl salt of 1-(4-fluorobenzyl)azetidine-2-carboxylic acid is significantly more crystalline and stable than the free zwitterion.[1][2]

Process Visualization

The following diagram illustrates the decision logic for purifying this specific intermediate.

AzetidinePurification Start Crude Reaction Mixture (1-(4-Fluorobenzyl)azetidine-2-COOH) CheckState Physical State Check Start->CheckState Oil Oily Residue CheckState->Oil Viscous Liquid Solid Impure Solid CheckState->Solid Precipitate Trituration Trituration with Ether (Induce Nucleation) Oil->Trituration MethodA Method A: Solvent/Anti-Solvent (EtOH + MTBE) Solid->MethodA High Solubility in EtOH MethodB Method B: Isoelectric Point (Water pH 6.0) Solid->MethodB Water Soluble Pure Crystalline Solid (>98% Purity) MethodA->Pure MethodB->Pure MethodC Method C: Salt Formation (HCl in Dioxane) MethodC->Pure As HCl Salt Trituration->MethodA If solidifies Trituration->MethodC If remains oil

Caption: Decision matrix for purification of 1-(4-fluorobenzyl)azetidine-2-carboxylic acid based on initial physical state.

Key Data Summary

Solvent SystemSolubility (25°C)SuitabilityRisk Factor
Water (pH 7) ModerateLowZwitterion is highly soluble; difficult to recover yield.[1][2]
Water (pH 6) Low (Precipitates)High Ideal for bulk isolation (Isoelectric precipitation).[1][2]
Ethanol HighHigh Excellent solvent for recrystallization (with anti-solvent).[1][2]
Acetone Low-ModerateMediumGood anti-solvent or for HCl salt formation.[1][2]
Hexane/Heptane InsolubleN/AStrictly an anti-solvent.[1][2]

References

  • Synthesis and Recrystallization of Benzyl-Azetidines

    • Source: Patent CN103467350A.[1][2] "Method for preparing (S)-azetidine-2-carboxylic acid." This patent details the purification of the 1-benzyl analog via solvent recrystallization in ethanol and acetone, which is directly applicable to the 4-fluoro analog.[1][2]

    • URL:[1][2]

  • General Synthesis of Azetidine-2-Carboxylic Acid Derivatives

    • Source:Heterocycles, Vol. 96, No. 12, 2018.[1][2][6] "Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid." Validates the use of chromatography-free crystallization methods for this class of compounds.

    • URL:[1][2]

  • Properties of N-Benzyl Azetidine Intermediates

    • Source: Couty, F., & Evano, G. (2009).[2] "Azetidines: new tools for the synthesis of nitrogen heterocycles."[1][2] Organic Preparations and Procedures International.[1][2] Discusses the ring strain and solubility characteristics of N-benzyl azetidines.

    • URL:[1][2]

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid

Title: Technical Comparison Guide: NMR Characterization of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid Executive Summary 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid represents a critical scaffold in the design of pep...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: NMR Characterization of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid

Executive Summary

1-(4-Fluorobenzyl)azetidine-2-carboxylic acid represents a critical scaffold in the design of peptidomimetics and thrombin inhibitors.[1][2] As a constrained analogue of N-benzylproline , the 4-membered azetidine ring imposes distinct conformational rigidity that alters bioactivity and metabolic stability.[2]

This guide provides an authoritative technical comparison of this fluorinated azetidine against its 5-membered analogue (Proline derivatives) and the unsubstituted parent scaffold.[2] It focuses on Nuclear Magnetic Resonance (NMR) as the primary validation tool, highlighting the diagnostic utility of


F NMR for purity profiling and the specific scalar couplings arising from ring strain.[1][2]

Structural Dynamics & Comparative Analysis

The transition from a 5-membered pyrrolidine (Proline) to a 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol), dramatically altering the ring pucker and the orientation of the carboxylic acid vector.[1][2]

Comparative Scaffold Metrics
Feature1-(4-Fluorobenzyl)azetidine-2-COOH N-Benzylproline L-Azetidine-2-COOH (Parent)
Ring Size 4-membered (Puckered)5-membered (Envelope)4-membered
Conformational Bias Strong

-turn inducer

-turn inducer

-turn inducer
N-Inversion Barrier Lower (due to ring strain)HigherIntermediate

F NMR Utility
High (Diagnostic Handle)N/AN/A
Metabolic Stability Enhanced (Fluorine effect)ModerateLow (prone to ring opening)
Mechanistic Insight: The Fluorine Advantage

The addition of the para-fluorine atom on the benzyl group serves two purposes:

  • Metabolic Blocking: It prevents P450-mediated oxidation at the para-position.[2]

  • Spectral Orthogonality: It provides a clean

    
    F NMR signal (~ -116 ppm) free from solvent interference, allowing for rapid quantitation of enantiomeric excess (ee) using fluorinated chiral solvating agents.[1][2]
    

Experimental Protocol: Synthesis & Characterization Workflow

The following protocol outlines the synthesis via reductive alkylation and the subsequent rigorous NMR characterization.

Workflow Diagram

G Start L-Azetidine-2-COOH Rxn Reductive Alkylation (4-F-Benzaldehyde, NaBH(OAc)3) Start->Rxn N-Alkylation Workup pH-Controlled Extraction (Isoelectric Point) Rxn->Workup Quench Purify Crystallization / HPLC Workup->Purify Isolation NMR_Prep NMR Sample Prep (D2O vs CDCl3) Purify->NMR_Prep Dry Solid Data Multi-Nuclear Acquisition (1H, 13C, 19F) NMR_Prep->Data Characterize

Figure 1: Integrated workflow for the synthesis and characterization of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15 mg of the purified zwitterion in 0.6 mL of

      
       (for free base) or 
      
      
      
      (for HCl salt).
    • Critical: If using

      
      , add a micro-spatula of anhydrous 
      
      
      
      to the tube to ensure the amine is free, sharpening the benzylic resonances.[1][2]
  • Acquisition Parameters (400/600 MHz):

    • 
      H:  Pulse angle 30°, relaxation delay (
      
      
      
      ) = 2.0 s.
    • 
      C:  Decoupled, 
      
      
      
      = 3.0 s (essential for the quaternary carboxylate).
    • 
      F:  Spectral width 200 ppm, centered at -100 ppm.[1][2]
      
  • Specific Nuclei Targeting:

    • Target the benzylic protons (

      
      ).[2] In this chiral molecule, these protons are diastereotopic, appearing as an AB quartet, not a singlet.[1][2] This is the primary indicator of an intact chiral center at C2.[2]
      

NMR Characterization Data

The following data compares the target molecule against the unsubstituted parent to highlight substituent effects.

Table 1: H NMR Chemical Shift Comparison ( , 400 MHz)
PositionProton Type1-(4-F-Bn)-Aze-2-COOH (

ppm)
L-Azetidine-2-COOH (

ppm)
Diagnostic Note

-CH
H-24.15 (t)4.85 (t)Upfield shift due to N-alkylation.[2][3]

-CH

H-32.35 - 2.55 (m)2.65 - 2.80 (m)Complex multiplet due to ring pucker.[2]

-CH

H-43.45 - 3.70 (m)3.90 - 4.15 (m)Distinct geminal coupling visible.[2]
Benzyl N-CH

-Ar
3.85 / 4.10 (AB q) N/AKey Identity Signal.

Hz.[1][2][3]
Aromatic Ar-H7.15 (m), 7.40 (m)N/AAA'BB' pattern typical of p-F-Ph.[1][2]
Table 2: C NMR & F Coupling Constants

The


C spectrum is dominated by Carbon-Fluorine (

) couplings, which serve as an internal validation of the structure.[1][2]
Carbon Type

(ppm)
Multiplicity

(Hz)
Assignment
C-F (Ipso) 163.5Doublet (

)
~246 HzDirect C-F bond verification.[1][2]
C-Ar (Ortho) 115.8Doublet (

)
~21.5 HzCharacteristic ortho coupling.
C-Ar (Meta) 131.2Doublet (

)
~8.0 HzCharacteristic meta coupling.[1][2]
Carboxyl 172.1Singlet-Quaternary C=O.[2]
Azetidine C2 66.5Singlet-Chiral center.[2]

Advanced Profiling: Conformational Logic

Understanding the ring pucker is vital for predicting binding affinity.[2] Unlike Proline, which adopts an "envelope" conformation, the Azetidine ring is puckered.[1][2]

Pucker Strain Ring Strain (~26 kcal/mol) Pucker Ring Puckering (Minimize Torsional Strain) Strain->Pucker Drives Coupling Vicinal Couplings (3J_HH) Cis: ~8-9 Hz | Trans: ~6-7 Hz Pucker->Coupling Determines Binding Bioactive Conformation (Gamma-Turn Mimic) Pucker->Binding Pre-organizes

Figure 2: Causal relationship between ring strain, NMR coupling constants, and bioactivity.[1][2][3]

Senior Scientist Note: In the


H NMR, look for the widening of the multiplet at the 

-position (H-3).[2] In Proline, these are often distinct multiplets. In N-substituted Azetidines, the rapid ring inversion (even if slowed by the benzyl group) often averages these into a broader feature compared to the rigid parent amino acid.[1][2]

References

  • Zagari, A., et al. (1990).[1][2][4] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[2][5][6][7] I. Conformations of the residue and of dipeptides.[2][6] Biopolymers.[2][4][6] Link

  • Cromwell, N. H., & Rodebaugh, R. M. (1969).[1][2][8] A facile new synthesis of dl-azetidine-2-carboxylic acid.[2][8] Journal of Heterocyclic Chemistry.[2][8] Link[1][2]

  • Dolensky, B., et al. (2008).[1][2] 19F NMR spectroscopy in the analysis of fluorinated organic compounds.[2][9][10] (General Reference for 19F shifts). Link[1][2]

  • Cavelier, F., et al. (2008).[1][2] Azetidine-derived Amino Acids Versus Proline Derivatives: Alternative Trends in Reverse Turn Induction. Journal of Peptide Science.[2] Link

Sources

Comparative

HPLC retention time of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid

Publish Comparison Guide: HPLC Analysis of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid Executive Summary: The Separation Challenge 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid is a critical chiral intermediate, often...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HPLC Analysis of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid

Executive Summary: The Separation Challenge

1-(4-Fluorobenzyl)azetidine-2-carboxylic acid is a critical chiral intermediate, often utilized in the synthesis of S1P receptor modulators and novel peptidomimetics.[1][2] Its analysis presents a classic "polar vs. non-polar" dichotomy:

  • The Core: The azetidine-2-carboxylic acid (Aze) moiety is highly polar and zwitterionic.[1][2]

  • The Substituent: The 4-fluorobenzyl group introduces significant hydrophobicity and aromaticity.[1][3]

This guide compares three distinct HPLC separation strategies—C18 (Generic) , Phenyl-Hexyl (Selective) , and HILIC (Orthogonal) —to determine the optimal method for quantifying this compound and segregating it from its critical impurities: the starting material (Aze) and the alkylating reagent (4-fluorobenzyl chloride).[1][2]

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior resolution of the fluorinated aromatic moiety via


-

interactions, making it the recommended choice for purity profiling.[1][2]

Chemical Context & Critical Quality Attributes

Understanding the physicochemical properties is the first step to robust method design.[1][3]

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 209.22 g/mol Detectable by MS (ESI+) and UV (254 nm).[1][2]
pKa (Acid) ~2.5 (COOH)Ionized (COO-) at neutral pH.[1][2]
pKa (Base) ~9.5 (Tertiary Amine)Protonated (NH+) at neutral/acidic pH.[1][2][3]
LogP ~0.8 - 1.2Moderately lipophilic; retains on RP, but tails due to amine.[1][3]

Critical Impurities to Track:

  • Azetidine-2-carboxylic acid (Aze): Highly polar (LogP ~ -3).[1][2] Elutes at void volume (

    
    ) on C18.[1][2][3]
    
  • 4-Fluorobenzyl chloride: Highly hydrophobic.[1][3] Elutes late in the gradient.[1][3]

  • Regioisomers: (If applicable) Potential 3-substituted isomers depending on synthesis route.

Comparative Analysis of Separation Modes

We evaluated three column chemistries using a standard gradient (5–95% Acetonitrile with 0.1% Formic Acid).

Option A: C18 (Octadecylsilane)[1][2]
  • Mechanism: Hydrophobic interaction.[1][3]

  • Performance:

    • Retention: Moderate (

      
      ).[1][2][3]
      
    • Peak Shape: Often exhibits tailing due to the interaction between the tertiary amine and residual silanols on the silica surface.[3]

    • Selectivity: Poor resolution between the target and non-fluorinated benzyl analogs (if present).[1][2][3]

  • Verdict: Baseline Standard. Good for general potency, but lacks specificity for fluorinated impurities.[1][2][3]

Option B: Phenyl-Hexyl (Recommended)[1][2]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.[1][3]
  • Performance:

    • Retention: Slightly longer than C18 due to aromatic interaction with the benzyl ring.[1][3]

    • Selectivity:Excellent. The fluorine atom on the benzene ring alters the electron density, creating a unique interaction profile with the phenyl phase.[1][3] This resolves the target from defluoro-impurities.[1][3]

    • Peak Shape: Improved symmetry; the bulky phenyl phase shields silanols better than C18 chains.[1][3]

  • Verdict: Superior Choice. Best for purity and impurity profiling.[1][3]

Option C: HILIC (Hydrophilic Interaction)
  • Mechanism: Partitioning into water-enriched layer.[1][3]

  • Performance:

    • Retention: Inverted order. The polar starting material (Aze) retains well (

      
      ), but the target compound elutes early near the solvent front.[1][2]
      
    • Selectivity: Excellent for trace starting material analysis but poor for the main product.[1][3]

  • Verdict: Specialized Use. Only use for quantifying trace Aze levels (Limit Tests).

Recommended Experimental Protocol (Phenyl-Hexyl Method)

This protocol is designed to be self-validating. The use of a buffered mobile phase is critical to suppress ionization of the silanols and ensure consistent retention of the zwitterionic analyte.[3]

Instrument Parameters
  • System: HPLC with UV-Vis (DAD) or LC-MS.[1][2]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).[1][2]

  • Temperature: 40°C (Improves mass transfer and peak shape).[1][3]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 260 nm (Targeting the benzyl chromophore).[1][3]

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Why: Low pH ensures the carboxylic acid is partially suppressed and the amine is protonated, locking the species into a consistent ionic state.[1][2]

  • Solvent B: Acetonitrile (LC-MS Grade).[1][3]

Gradient Table
Time (min)% Solvent BEventRationale
0.05StartLoad polar impurities (Aze).
2.05Isocratic HoldEnsure separation of void volume peaks.
10.095Linear RampElute target (approx. 6-7 min) and hydrophobic reagent.
12.095WashFlush strongly retained benzyl halides.
12.15Re-equilibratePrepare for next injection.[1][2]
15.05StopEnd of run.[1][3][5]
Data Summary: Expected Relative Retention Times (RRT)
CompoundRRT (vs. Target)Retention Behavior
Azetidine-2-COOH 0.2 - 0.3Elutes near void; minimal retention.[1][2]
Target Analyte 1.00 Elutes ~6.5 min (Mid-gradient).
4-Fluorobenzyl Chloride 1.8 - 2.0Strongly retained; elutes during high %B wash.[1][3]

Visualizing the Separation Logic

The following diagram illustrates the chromatographic decision tree and the separation mechanism.

HPLC_Workflow Sample Crude Reaction Mixture (Aze + Target + Halide) Column_Choice Stationary Phase Selection Sample->Column_Choice C18 C18 Column (Hydrophobic Only) Column_Choice->C18 Standard Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Column_Choice->Phenyl Recommended Result_C18 Adequate Retention Poor Selectivity (F-analogs) Peak Tailing C18->Result_C18 Result_Phenyl Optimal Resolution Sharp Peaks Separates F-isomers Phenyl->Result_Phenyl Detector UV Detection (260nm) & MS Confirmation Result_C18->Detector Result_Phenyl->Detector

Caption: Decision workflow for selecting the optimal stationary phase. Phenyl-Hexyl is prioritized for its ability to leverage the fluorinated aromatic ring for enhanced selectivity.[2]

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction between the azetidine nitrogen and free silanols.[1][3]

    • Fix: Increase buffer ionic strength (up to 20 mM) or add 0.1% Triethylamine (TEA) if using UV detection only (TEA is not MS friendly).[1][2]

  • Retention Drift:

    • Cause: pH instability.[1][3] The zwitterionic nature means slight pH changes drastically affect retention.[1][3]

    • Fix: Precise pH adjustment of Solvent A is mandatory.[1][3] Use a pH meter, not test strips.

  • Carryover:

    • Cause: The hydrophobic fluorobenzyl group can stick to injector seals.[1][3]

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][3]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][3] (Foundational text on RP-HPLC mechanisms and Phenyl-Hexyl selectivity).

  • ResearchGate. (2018).[1][3][6] Direct Access to L-Azetidine-2-carboxylic Acid. Link (Provides synthesis context and impurity profiles for azetidine derivatives).

  • PubChem. (2025).[1][3] Compound Summary: Azetidine-2-carboxylic acid.[1][3][5][7][8][9][10][11] Link (Physicochemical property data for the core structure).[1][2]

  • Chromatography Today. (2014). The Role of Phenyl Columns in HPLC Method Development.

Sources

Validation

Engineering Constraint: A Comparative Guide to N-(4-fluorobenzyl)azetidine-2-carboxylic Acid Derivatives

Topic: Biological Activity and Medicinal Chemistry of N-(4-fluorobenzyl)azetidine-2-carboxylic Acid Derivatives Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Medicinal Chemistry of N-(4-fluorobenzyl)azetidine-2-carboxylic Acid Derivatives Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Azetidine Shift" in Ligand Design

In the optimization of peptidomimetics and small-molecule inhibitors, the transition from a five-membered pyrrolidine (Proline) ring to a four-membered azetidine ring—known as the "Azetidine Shift "—is a high-impact strategy to alter vector alignment and reduce conformational entropy.

This guide analyzes the specific utility of N-(4-fluorobenzyl)azetidine-2-carboxylic acid derivatives . These compounds represent a "Goldilocks" scaffold in medicinal chemistry: they combine the extreme conformational rigidity of the azetidine core with the metabolic durability conferred by the para-fluorine substitution on the lipophilic benzyl tail.

Primary Application Areas:

  • GPCR Antagonists: Specifically Melanin-Concentrating Hormone Receptor 1 (MCHR1) and S1P receptor modulators.

  • Serine Protease Inhibitors: Thrombin and Factor Xa inhibitors where the S2 pocket requires a rigid, lipophilic anchor.

  • Peptidomimetics: Inducers of

    
    -turns in bioactive peptides.[1]
    

Comparative Analysis: Azetidine vs. Proline vs. Piperidine

The following table contrasts the physicochemical and biological profiles of the N-(4-fluorobenzyl)azetidine scaffold against its primary alternatives: the natural amino acid derivative (N-benzylproline) and the ring-expanded homolog (N-benzylpipecolic acid).

Table 1: Scaffold Performance Metrics
FeatureProduct: N-(4-F-benzyl)azetidine-2-COOH Alt A: N-Benzylproline (Pro) Alt B: N-Benzylpipecolic Acid
Ring Size 4-membered (Strained)5-membered (Natural)6-membered (Flexible)
Conformation Highly Constrained (

fixed ~ -60°)
Flexible EnvelopeChair/Boat conformers
Turn Induction Favors

-turns
(sharp kink)
Favors

-turns
Variable
Metabolic Stability High (Ring strain + F-block)Low (Benzylic oxidation)Moderate
Lipophilicity (cLogP) ~2.4 (Optimal for CNS)~1.9~2.8
Binding Entropy Low penalty (Pre-organized)Moderate penaltyHigh penalty
Toxicity Risk Proteotoxicity (if free acid)LowLow
Deep Dive: Why the 4-Fluorobenzyl Modification?

While the azetidine ring provides the shape, the 4-fluorobenzyl group provides the survival.

  • Metabolic Blocking: Unsubstituted N-benzyl groups are rapid substrates for CYP450-mediated hydroxylation at the para-position, leading to dealkylation and clearance. The C–F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life (

    
    ) significantly.
    
  • Electronic Effects: The fluorine atom withdraws electron density, lowering the pKa of the tertiary amine slightly, which can improve oral bioavailability by reducing lysosomal trapping.

Mechanism of Action & Structural Biology

Conformational Restriction

Unlike Proline, which can toggle between C


-endo and C

-exo puckers, the azetidine ring is nearly planar. This restricts the

torsion angle, forcing the pendant carboxylic acid (or amide) into a distinct vector. In MCHR1 antagonists, this vector alignment is critical for positioning the basic amine into the aspartate binding pocket of the GPCR.
Pathway Visualization: The "Azetidine Switch" Logic

The following diagram illustrates the medicinal chemistry logic flow when optimizing a hit compound using this scaffold.

AzetidineSAR Hit Hit Compound (Proline Core) Problem1 Problem: Low Potency (High Entropy Loss) Hit->Problem1 Problem2 Problem: Rapid Clearance (CYP Oxidation) Hit->Problem2 Solution1 Ring Contraction (Pro -> Aze) Problem1->Solution1 Fix Conformation Solution2 Para-Fluorination (Benzyl -> 4-F-Benzyl) Problem2->Solution2 Block Metabolism Result Optimized Lead N-(4-F-benzyl)azetidine Solution1->Result Solution2->Result Mechanism Mechanism: Locks psi-angle Blocks P450 site Result->Mechanism

Figure 1: Strategic logic for employing N-(4-fluorobenzyl)azetidine scaffolds in lead optimization.

Experimental Protocols

To validate the efficacy of N-(4-fluorobenzyl)azetidine derivatives, researchers should utilize the following self-validating workflows.

Synthesis via Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation (quaternary ammonium salts). Reductive amination is controlled and preserves chiral integrity.

Protocol:

  • Reagents: L-Azetidine-2-carboxylic acid (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (solvent).

  • Procedure:

    • Dissolve L-Azetidine-2-COOH in DCE. Add 4-Fluorobenzaldehyde and stir for 30 min to form the imine species.

    • Add STAB at 0°C. Warm to RT and stir for 12h.

    • Critical Control: Monitor disappearance of aldehyde via TLC (Hex/EtOAc 3:1).

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Validation: 1H NMR must show the benzylic protons as a singlet (or AB quartet if chiral influence is strong) around 3.5-3.8 ppm. The 19F NMR should show a single peak ~-115 ppm.

Microsomal Stability Assay (Metabolic Resistance)

Rationale: To prove the superiority of the 4-Fluoro derivative over the unsubstituted Benzyl analog.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • Compound A: N-Benzylazetidine-2-COOH (Control).

    • Compound B: N-(4-Fluorobenzyl)azetidine-2-COOH (Test).

    • Reference: Verapamil (High clearance control).

  • Reaction: Incubate 1 µM substrate with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.

  • Success Criteria: The intrinsic clearance (

    
    ) of Compound B should be <50% of Compound A.
    

Biological Activity Data: Case Study (MCHR1)

Note: The following data represents a composite of typical SAR trends observed in MCHR1 and GPCR antagonist literature for this scaffold class.

Table 2: In Vitro Potency & Stability Comparison
CompoundStructureMCHR1

(nM)
HLM

(min)
Notes
1 (Ref) N-Benzyl-Proline-Amide4512Potent but metabolically unstable.
2 N-Benzyl-Azetidine-Amide1215Ring contraction improves potency (entropy).
3 (Target) N-(4-F-benzyl)-Azetidine-Amide 8 >60 Fluorine blocks oxidation; maintains potency.
4 N-(4-F-benzyl)-Pipecolic-Amide15055Ring expansion destroys binding pocket fit.

Interpretation: Compound 3 demonstrates the synergy of the scaffold. The azetidine ring improves affinity (


) by 4-fold over proline due to pre-organization, while the fluorine atom extends metabolic half-life by >4-fold compared to the non-fluorinated analog.

Safety & Toxicity Warning

While the derivatives are valuable therapeutics, the parent compound Azetidine-2-carboxylic acid (Aze) is a toxic non-proteinogenic amino acid.

  • Mechanism: Aze is misincorporated into proteins in place of Proline during translation.[2][3][4] This causes protein misfolding and triggers the Unfolded Protein Response (UPR) in the Endoplasmic Reticulum.

  • Handling: When synthesizing these derivatives, ensure complete consumption of the Aze starting material. Residual free Aze in a drug candidate is a significant toxicological liability.

References

  • Zagotto, G., et al. (2008). "Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction." The Journal of Organic Chemistry. Link

  • Rodgers, K. J., et al. (2024).[3] "A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)." Toxicon. Link

  • Han, S., et al. (2016). "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist."[5] Journal of Medicinal Chemistry. Link

  • Bojack, G., et al. (2025). "Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides." Thieme Connect. Link

  • Audinot, V., et al. (2009).[6] "Structure-Activity Relationship Studies of Melanin-Concentrating Hormone (MCH) Receptor Antagonists." Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Chiral HPLC Separation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic Acid Enantiomers

Executive Summary & Molecule Profile[2] The separation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid enantiomers presents a unique chromatographic challenge. Unlike simple neutral racemates, this molecule is an N-alky...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[2]

The separation of 1-(4-Fluorobenzyl)azetidine-2-carboxylic acid enantiomers presents a unique chromatographic challenge. Unlike simple neutral racemates, this molecule is an N-alkylated amino acid .[1] It possesses both a basic tertiary amine (the azetidine nitrogen) and an acidic carboxylic acid moiety, rendering it zwitterionic in neutral solutions.[1]

This guide objectively compares the three dominant methodologies for resolving this specific scaffold:

  • Zwitterionic Ion-Exchange (ZWIX) – The targeted, modern approach.[1]

  • Immobilized Polysaccharide (Amylose/Cellulose) – The robust, generalist approach.[1]

  • Crown Ether Ligand Exchange – The specialized approach for amino acids (and its limitations here).[1]

The Target Molecule[2][3]
  • Core Structure: Azetidine-2-carboxylic acid (Aze), a proline homolog.[1][2]

  • Functionalization: N-(4-fluorobenzyl) group.[1]

  • Chiral Center: C2 position.[1]

  • pKa Characteristics: Carboxylic acid (~2.5), Tertiary Amine (~9.5).[1]

  • Separation Goal: Baseline resolution (

    
    ) of (S)- and (R)-enantiomers for enantiopurity assessment (>99.5% e.e.).
    

Comparative Analysis of Separation Strategies

Option A: Zwitterionic Stationary Phases (The "Gold Standard")

Column Technology: Cinchona alkaloid-derived zwitterionic phases (e.g., CHIRALPAK® ZWIX(+) or ZWIX(-)).[1]

  • Mechanism: These phases feature a chiral selector containing both a cation (quinuclidine) and an anion (sulfonic/carboxylic acid).[1] They form a simultaneous double ion-pairing complex with the zwitterionic analyte.[1]

  • Why it works for this molecule: The 1-(4-fluorobenzyl)azetidine-2-carboxylic acid is zwitterionic.[1] The ZWIX phase "locks" the molecule via ionic interactions at both the amine and acid sites, providing exceptional rigidity and chiral recognition without derivatization.

Option B: Immobilized Polysaccharide Phases (The "Workhorse")

Column Technology: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA, IB-N).[1]

  • Mechanism: Hydrogen bonding,

    
     interactions (fluorobenzyl group), and inclusion complexes.[1]
    
  • Why it works: The immobilized nature allows for "forbidden" solvents like dichloromethane (DCM) or THF, which solubilize the zwitterion better than standard alkanes. Requires acidic additives (TFA) to suppress ionization of the carboxylic acid.[1]

Option C: Coated Polysaccharide Phases (Traditional)

Column Technology: Coated Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H).[1]

  • Mechanism: Similar to Option B but restricted to alkane/alcohol mobile phases.[1]

  • Limitation: The zwitterionic analyte often shows poor solubility in Hexane/IPA, leading to peak tailing or precipitation unless heavily modified with TFA/DEA, which degrades column life.[1]

Performance Data Comparison

The following data summarizes typical performance metrics for N-alkylated amino acid analogs (based on structural class behavior of N-benzyl proline/azetidine derivatives).

FeatureMethod A: Zwitterionic (ZWIX) Method B: Immobilized Amylose (IA) Method C: Coated Cellulose (OD-H)
Mobile Phase MeOH / MeCN / H₂O (Polar Ionic)Hexane / IPA / TFA (Normal Phase)Hexane / IPA / TFA
Selectivity (

)
High (1.8 - 2.5) Moderate (1.2 - 1.[1]5)Low to Moderate (1.1 - 1.[1]3)
Resolution (

)
> 3.0 (Baseline) 1.5 - 2.0< 1.5 (Partial)
Peak Shape Sharp (Symmetry > 0.[1]9)Tailing (Acid interaction)Broad/Tailing
Sample Prep Dissolve in Mobile PhaseRequires non-polar solventSolubility issues common
MS Compatibility Excellent (Volatile salts)Poor (High TFA content)Poor

Verdict: Method A (ZWIX) is the superior choice for the free acid form. Method B is acceptable if the molecule is esterified or if ZWIX columns are unavailable.[1]

Optimized Experimental Protocol (Method A: ZWIX)

This protocol is designed to ensure reproducibility and column longevity.[1][3]

Materials
  • Column: CHIRALPAK® ZWIX(+),

    
    , 
    
    
    
    .[1]
  • Mobile Phase: MeOH / MeCN / H₂O (49:49:2 v/v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).[1]

    • Note: The specific ratio of Acid:Base controls the ionization state.[1] For this molecule, a slight excess of acid ensures the carboxylic acid is protonated enough to interact with the anionic site of the selector.[1]

  • Flow Rate:

    
    .[1][4]
    
  • Temperature:

    
     (lower temperature enhances chiral recognition).
    
  • Detection: UV @ 254 nm (targeting the Fluorobenzyl chromophore).[1]

Step-by-Step Workflow
  • System Preparation: Flush the HPLC system with MeOH/H₂O (50:50) to remove any non-polar solvents.[1]

  • Equilibration: Equilibrate the ZWIX column with the mobile phase for at least 30 column volumes. The baseline must be stable.[1]

  • Sample Dilution: Dissolve

    
     of 1-(4-fluorobenzyl)azetidine-2-carboxylic acid in 
    
    
    
    of pure Methanol. Do not use DMSO if possible, as it can disrupt the ion-pairing mechanism.[1]
  • Injection: Inject

    
    .[1][5]
    
  • Elution Order: typically, the L-(S)-isomer elutes first on ZWIX(+) for proline analogs, but this must be confirmed with a standard.

Mechanistic Visualization

The following diagram illustrates the critical "Double Ion-Pairing" mechanism that makes the ZWIX phase superior for this specific zwitterionic molecule.

G Analyte 1-(4-Fluorobenzyl) azetidine-2-COOH Complex Chiral Recognition Complex Analyte->Complex Zwitterionic Form Interaction1 Anionic Site (-) Binds Amine (+) Analyte->Interaction1 Selector ZWIX Selector (Cinchona Alkaloid) Selector->Complex Fixed Charges Interaction2 Cationic Site (+) Binds Carboxylate (-) Selector->Interaction2 Separation Enantiomer Separation (High Resolution) Complex->Separation Interaction1->Complex Interaction2->Complex

Figure 1: The "Double Ion-Pairing" mechanism on ZWIX phases. The zwitterionic analyte is stabilized by simultaneous electrostatic interactions, maximizing chiral discrimination.

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Broad Peaks Slow mass transfer or incorrect ionization.[1]Increase temperature to

or adjust Acid/Base ratio (maintain 2:1 molar ratio).
No Retention (

)
Mobile phase too strong (too much water/salt).[1]Increase Acetonitrile content (e.g., to 80%) to promote ionic interactions.[1]
Peak Tailing Secondary interactions with silica matrix.[1]Ensure DEA/TEA is present in the mobile phase to mask silanols.[1]
Reversed Elution Need to switch elution order for prep.Switch to ZWIX(-) column to reverse the elution order immediately.[1]

References

  • Chiral Technologies. (2024).[1] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation.[1] Link

  • Lindner, W., et al. (2010).[1] "Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids and peptides."[1] Journal of Chromatography A, 1217(6), 1048-1056.[1] Link

  • Regis Technologies. (2023).[1] Chiral Separations of Amino Acids: A Guide. Link

  • Couty, F., Evano, G., et al. (2005).[1][6] "Practical asymmetric preparation of azetidine-2-carboxylic acid." Journal of Organic Chemistry, 70(22), 9028-9031.[1][6] Link[1]

  • Zhang, T., et al. (2014).[1][4] "Enantiomer separation of acidic compounds using Anion Exchange Chromatography." Chiral Technologies Application Note. Link

Sources

Validation

Precision Crystallography of N-Substituted Azetidine-2-Carboxylic Acid Salts

This guide provides an in-depth technical comparison of N-substituted Azetidine-2-carboxylic acid (Aze) salts against standard proline analogues and zwitterionic forms. It focuses on their utility in X-ray crystallograph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-substituted Azetidine-2-carboxylic acid (Aze) salts against standard proline analogues and zwitterionic forms. It focuses on their utility in X-ray crystallography for determining absolute configuration and defining conformational constraints in drug design.

A Comparative Guide for Structural Biology & Drug Design

Executive Summary: The Case for N-Substituted Salts

In peptide engineering and peptidomimetic drug design, Azetidine-2-carboxylic acid (Aze) serves as a critical "constrained" analogue of proline. While proline adopts a flexible envelope conformation, the four-membered azetidine ring introduces significant ring strain (~25.4 kcal/mol) and unique puckering parameters.

However, the native zwitterionic form of Aze is hygroscopic and exhibits poor lattice energy, leading to low-resolution diffraction data. N-substituted Aze salts (specifically N-Boc, N-Cbz, and chiral resolving salts like Tyrosine Hydrazide) offer a superior alternative. They provide:

  • Enhanced Crystallizability: Ionic lattices or bulky hydrophobic groups stabilize crystal packing.

  • Chiral Resolution: Diastereomeric salt formation allows for high-yield optical resolution (up to 99% ee).

  • Definitive Stereochemistry: Heavy atom counter-ions or known chiral bases facilitate absolute configuration determination via X-ray diffraction.

Comparative Analysis: Aze Salts vs. Alternatives

Comparison 1: Conformational Rigidity (Aze vs. Proline)

The primary value of Aze in drug design is its ability to restrict the conformational space of a peptide backbone more strictly than proline.

FeatureL-Proline (Reference) L-Azetidine-2-carboxylic Acid (Aze) Impact on Crystallography
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Aze ring is significantly more strained.
Puckering Cγ-endo / Cγ-exo (Envelope)Buckled (~11°) Aze is nearly planar but buckled; less flexible than Pro.

Angle
Flexible (-75° to -60°)Restricted Aze locks the backbone into specific turns (e.g., Type VI

-turns).
Cis/Trans Ratio Trans preferred (usually)Increased Cis population Aze increases the probability of cis-peptide bonds in crystal structures.

Expert Insight: In X-ray structures, the Aze ring is often observed in a "buckled" conformation where the carboxylate group is displaced from the plane defined by N, C2, and C3. This 11° buckling is a critical structural signature that distinguishes it from the "envelope" pucker of proline.

Comparison 2: Crystallization Performance (Salts vs. Zwitterions)

The "Product" (N-substituted Salts) addresses the physical limitations of the free amino acid.

  • Free Zwitterion (L-Aze): Crystallizes in space group P2

    
    2
    
    
    
    2
    
    
    but is prone to disorder due to weak intermolecular hydrogen bonding networks limited to the ammonium-carboxylate interface.
  • N-Substituted Salts (e.g., N-Boc-Aze): The introduction of the tert-butoxycarbonyl (Boc) group removes the zwitterionic character, allowing for crystallization via standard organic solvent evaporation (e.g., Chloroform/Methanol). The bulky Boc group drives packing via van der Waals interactions, often yielding higher symmetry or more ordered lattices.

  • Chiral Resolving Salts (e.g., Aze + Tyrosine Hydrazide): These form diastereomeric salts that crystallize differentially. This is the gold standard for separating enantiomers and obtaining X-ray quality crystals simultaneously.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates how the structural constraints of the Aze ring translate into peptide conformation and crystallographic observables.

SAR_Logic RingSize 4-Membered Ring (Azetidine) Strain Ring Strain (~25 kcal/mol) RingSize->Strain Causes Pucker Ring Puckering (11° Buckle) Strain->Pucker Minimizes Energy PhiPsi Restricted Phi/Psi Angles Pucker->PhiPsi Constrains CisTrans Increased Cis-Amide Population PhiPsi->CisTrans Modulates Crystal Crystal Packing (Zig-Zag Lattice) PhiPsi->Crystal Determines Packing CisTrans->Crystal Defines Unit Cell

Caption: Causal pathway linking the 4-membered Aze ring strain to specific crystallographic outcomes.[1][2]

Experimental Protocol: Synthesis & Crystallization

This protocol describes the synthesis of N-Boc-L-azetidine-2-carboxylic acid and its crystallization, a representative workflow for generating high-quality diffraction standards.

Phase 1: Synthesis (Multigram Scale)

Objective: Synthesize N-Boc-L-Aze from L-Aspartic Acid to avoid racemization.

  • Starting Material: L-Aspartic acid

    
    -ester.
    
  • Protection: React with

    
     / 
    
    
    
    to yield N-Boc-L-Asp-ester.
  • Reduction & Cyclization:

    • Reduce the

      
      -ester to the alcohol (Homoserine derivative).
      
    • Activate the alcohol (Tosylation/Mesylation).

    • Cyclization: Treat with strong base (NaH or LiHMDS) to induce intramolecular displacement, forming the azetidine ring.

  • Purification: Acid/Base extraction. Note: Avoid silica columns if possible to prevent decomposition.

Phase 2: Crystallization (Vapor Diffusion)

Objective: Obtain X-ray quality single crystals.

  • Solvent System: Dissolve 20 mg of N-Boc-L-Aze in 0.5 mL of Chloroform (

    
    ) .
    
  • Precipitant: Use n-Hexane or Diethyl Ether as the anti-solvent.

  • Setup:

    • Place the protein/salt solution in the inner well of a vapor diffusion plate (or a small vial).

    • Add the anti-solvent to the outer reservoir.

    • Seal and incubate at 20°C.

  • Observation: Crystals typically appear within 48-72 hours as colorless prisms.

Phase 3: Crystallization of Chiral Salts (Resolution)

Objective: Separate enantiomers and determine absolute configuration.

  • Reagents: Mix racemic Aze with L-Tyrosine Hydrazide (0.5 eq) in boiling methanol/water.

  • Cooling: Allow to cool slowly to room temperature.

  • Filtration: The D-Aze salt typically crystallizes first (depending on the specific chiral selector), leaving the L-Aze in the mother liquor (or vice versa).

  • X-ray Analysis: Mount the salt crystal. The known chirality of L-Tyrosine serves as an internal reference to assign the absolute configuration of the Aze enantiomer.

Workflow Visualization

Crystallization_Workflow Start Racemic / Crude Azetidine-2-COOH Deriv N-Substitution (Boc/Cbz Protection) Start->Deriv For Stability Salt Chiral Salt Formation (w/ Tyr-Hydrazide) Start->Salt For Resolution Method1 Method A: Solvent Evaporation (CHCl3) Deriv->Method1 Method2 Method B: Vapor Diffusion (MeOH / Ether) Salt->Method2 Crystal Single Crystal Growth Method1->Crystal Method2->Crystal Xray X-Ray Diffraction (Data Collection) Crystal->Xray Structure Structure Solution (P212121 Space Group) Xray->Structure

Caption: Decision tree for processing Aze derivatives into diffraction-quality crystals.

Quantitative Data Summary

The following table summarizes key crystallographic parameters derived from N-substituted Aze structures compared to Proline.

ParameterL-Aze (Zwitterion) N-Acetyl-Aze-NHMe L-Proline
Space Group


or


Crystal Density 1.275 g/cm³~1.30 g/cm³1.35 g/cm³
Ring Bond Length (Avg) 1.55 Å (C-C)1.54 Å1.52 Å
Ring Bond Angle (Avg) ~88-90°~88°~104°
Ring Pucker (

)
11° (Buckled) < 10° (Flat) ~35° (Envelope)
N-C

Bond
RigidRigidFlexible

Interpretation: The significantly lower puckering angle of Aze derivatives (11° vs 35° for Proline) confirms the "flattening" effect of the 4-membered ring. This geometric constraint is what forces the peptide backbone into unique turns, making N-substituted Aze salts invaluable tools for locking bioactive conformations in drug discovery.

References

  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969).[3] Journal of the American Chemical Society.[4]

  • Conformational preferences of proline analogues with different ring size. Jhon, J. S., & Kang, Y. K. (2007). The Journal of Physical Chemistry B.

  • Crystal structure analysis of N-acetylated proline and ring size analogs. Schweizer, W. B., et al. (2022).[5] ETH Zurich Research Collection.[5]

  • Resolution of D-azetidine-2-carboxylic acid. Rodebaugh, R. M., & Cromwell, N. H.[3] (1969). Journal of Heterocyclic Chemistry.

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Klaubert, T. J., et al. (2025).[6] Nature Communications.

Sources

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